Product packaging for 4-Hydroxypyrimidine-5-carbonitrile(Cat. No.:CAS No. 4774-34-9)

4-Hydroxypyrimidine-5-carbonitrile

Cat. No.: B114317
CAS No.: 4774-34-9
M. Wt: 121.1 g/mol
InChI Key: SVOQOFSQLVVHKQ-UHFFFAOYSA-N
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Description

4-Hydroxypyrimidine-5-carbonitrile is a privileged chemical scaffold in medicinal chemistry and materials science, serving as a key synthetic intermediate for developing novel therapeutic agents and functional materials. In pharmaceutical research, its pyrimidine-5-carbonitrile core is a fundamental building block for designing potent small-molecule inhibitors. Recent studies highlight its significant role in creating dual-acting anticancer agents that simultaneously target key oncogenic pathways, such as EGFR (wild-type and T790M mutant) and PI3K, to induce apoptosis and overcome drug resistance . Derivatives of this compound have demonstrated promising antiproliferative activity against diverse cancer cell lines, including breast cancer (MCF-7) and leukemia (K562), by modulating the PI3K/AKT/mTOR signaling axis and causing cell cycle arrest . Furthermore, the scaffold is integral to developing new compounds evaluated as selective COX-2 inhibitors with concomitant anticancer efficacy . Beyond biomedical applications, this compound has emerged in advanced materials research. It acts as a linker in constructing novel two-dimensional metal-organic frameworks (2D-MOFs) based on copper(I). These MOFs exhibit exceptional properties, including tunable interlayer separation under high pressure, piezochromism, and conductive capabilities, making them promising for developing pressure-based sensors . The compound's utility is also evidenced by its role in efficient, eco-friendly synthetic methodologies, such as multicomponent reactions facilitated by robust, recyclable biocatalysts like bone char-based solid acids .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N3O B114317 4-Hydroxypyrimidine-5-carbonitrile CAS No. 4774-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1H-pyrimidine-5-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOQOFSQLVVHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480600
Record name 4-Hydroxypyrimidine-5-carbonitrile
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Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4774-34-9
Record name 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile
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Record name 4-Hydroxypyrimidine-5-carbonitrile
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Record name 4774-34-9
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxypyrimidine-5-carbonitrile from β-Ketoesters and Amidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxypyrimidine-5-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry, through the cyclocondensation reaction of a β-ketoester and an amidine. This document details the underlying chemical principles, provides a representative experimental protocol, and presents relevant data in a structured format.

Introduction

Pyrimidine-5-carbonitriles are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities. The 4-hydroxypyrimidine core, in particular, is a key structural motif in numerous biologically active molecules. The synthesis of this compound via the reaction of a β-ketoester with an amidine, a variant of the classical Pinner pyrimidine synthesis, represents a fundamental approach to accessing this important scaffold. This guide will focus on the reaction between ethyl 2-cyano-3-oxobutanoate (a β-ketoester) and formamidine.

Reaction Mechanism and Workflow

The synthesis of this compound from a β-ketoester and an amidine proceeds through a cyclocondensation reaction. The generally accepted mechanism involves the initial nucleophilic attack of the amidine on one of the carbonyl groups of the β-ketoester, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring.

General Reaction Scheme

G reagents β-Ketoester + Amidine intermediate Acyclic Intermediate reagents->intermediate Nucleophilic Attack cyclization Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product This compound dehydration->product

Caption: General reaction pathway for pyrimidine synthesis.

Detailed Experimental Workflow

The following diagram illustrates a typical laboratory workflow for this synthesis.

G start Start: Prepare Reactants and Solvent reaction Reaction Setup: Combine β-ketoester, amidine, and base in a suitable solvent. start->reaction reflux Heating: Reflux the reaction mixture for a specified time. reaction->reflux workup Work-up: Cool the reaction, neutralize, and remove the solvent. reflux->workup extraction Extraction: Isolate the crude product using liquid-liquid extraction. workup->extraction purification Purification: Purify the product by recrystallization or chromatography. extraction->purification characterization Characterization: Analyze the final product (NMR, IR, MS). purification->characterization end End: Obtain Pure this compound characterization->end

An In-depth Technical Guide to the Synthesis of 4-Hydroxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for obtaining 4-Hydroxypyrimidine-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The document outlines the core starting materials, reaction mechanisms, and experimental protocols, with a focus on providing actionable data for laboratory synthesis.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several strategic approaches. The most common and effective methods involve the cyclocondensation of a three-carbon synthon bearing a nitrile group with a one-carbon nitrogen-containing fragment. This guide will focus on two primary, well-documented routes:

  • Route 1: From Ethyl (ethoxymethylene)cyanoacetate and Urea. This is a highly efficient one-pot reaction that directly yields the pyrimidine ring.

  • Route 2: From 2-(Aminomethylene)malononitrile and Formic Acid. This method utilizes a pre-formed aminonitrile precursor which is then cyclized with formic acid.

A comparative summary of the starting materials, reagents, and typical yields for these routes is presented below.

RouteKey Starting Material 1Key Starting Material 2Reagents/CatalystsTypical Yield (%)
1Ethyl (ethoxymethylene)cyanoacetateUreaSodium Ethoxide, Ethanol~75-85%
22-(Aminomethylene)malononitrileFormic AcidAcetic Anhydride~60-70%

Route 1: Synthesis from Ethyl (ethoxymethylene)cyanoacetate and Urea

This is a widely employed and robust method for the preparation of this compound. The reaction proceeds via a cyclocondensation mechanism where urea acts as the N-C-N synthon.

Signaling Pathway Diagram

G A Ethyl (ethoxymethylene)cyanoacetate D Intermediate Adduct A->D B Urea B->D C Sodium Ethoxide in Ethanol C->D Base-catalyzed addition G Sodium Salt Intermediate D->G Cyclization & Elimination of EtOH E This compound F Acidification (e.g., Acetic Acid) F->E Protonation G->E

Caption: Reaction pathway for the synthesis of this compound from Ethyl (ethoxymethylene)cyanoacetate and Urea.

Experimental Protocol

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)

  • Urea (1.2 eq)

  • Sodium metal (1.2 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea and stir until it dissolves. Then, add ethyl (ethoxymethylene)cyanoacetate dropwise to the solution at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting solid residue in a minimum amount of cold water. Acidify the solution to a pH of 5-6 by the slow addition of glacial acetic acid.

  • Isolation and Purification: The product, this compound, will precipitate out of the solution as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Quantitative Data:

ParameterValue
Molar Ratio (Cyanoacetate:Urea:Na)1 : 1.2 : 1.2
SolventAbsolute Ethanol
Reaction TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Yield 75-85%

Route 2: Synthesis from 2-(Aminomethylene)malononitrile and Formic Acid

This alternative route involves the cyclization of 2-(aminomethylene)malononitrile with formic acid. This method is also effective, though it may require the prior synthesis of the aminonitrile starting material if it is not commercially available.

Experimental Workflow Diagram

G A 2-(Aminomethylene)malononitrile D Reaction Mixture (Reflux) A->D B Formic Acid B->D C Acetic Anhydride C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Drying F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound from 2-(Aminomethylene)malononitrile.

Experimental Protocol

Materials:

  • 2-(Aminomethylene)malononitrile (1.0 eq)

  • Formic Acid (excess)

  • Acetic Anhydride

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place 2-(aminomethylene)malononitrile.

  • Reagent Addition: Add an excess of formic acid to the flask, followed by the dropwise addition of acetic anhydride. The acetic anhydride acts as a dehydrating agent.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate directly from the reaction mixture upon cooling. If not, the excess formic acid and acetic anhydride can be removed under reduced pressure.

  • Purification: The crude product is collected by filtration, washed with a small amount of cold water or ethanol, and then dried under vacuum. Recrystallization from ethanol or water can be performed for further purification.

Quantitative Data:

ParameterValue
Molar Ratio (Aminonitrile:Formic Acid)1 : excess
Dehydrating AgentAcetic Anhydride
Reaction TemperatureReflux (~100-110 °C)
Reaction Time2-3 hours
Yield 60-70%

Conclusion

Both synthetic routes presented in this guide offer effective means to produce this compound. The choice of method may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route 1, starting from ethyl (ethoxymethylene)cyanoacetate, generally provides higher yields in a one-pot procedure. Route 2 offers a viable alternative, particularly if 2-(aminomethylene)malononitrile is readily accessible. The provided experimental protocols and quantitative data serve as a solid foundation for the successful laboratory synthesis of this important heterocyclic compound.

An In-depth Technical Guide to the Purification of 4-Hydroxypyrimidine-5-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for the purification of 4-Hydroxypyrimidine-5-carbonitrile via recrystallization. The methodologies detailed herein are designed to ensure high purity and recovery of the target compound, critical for applications in pharmaceutical research and development.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₅H₃N₃O. It serves as a valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups—a hydroxyl group, a pyrimidine ring, and a nitrile group. The purity of this compound is paramount for its successful application in the synthesis of novel therapeutic agents. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₃N₃O--INVALID-LINK--
Molecular Weight 121.10 g/mol --INVALID-LINK--
IUPAC Name 6-oxo-1H-pyrimidine-5-carbonitrile--INVALID-LINK--
CAS Number 4774-34-9--INVALID-LINK--
Appearance White to off-white crystalline powder(General observation for similar compounds)
Melting Point >300 °C (decomposes)(Typical for highly functionalized pyrimidines)

Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent or solvent mixture. The ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature. Conversely, impurities should either be highly soluble at all temperatures or insoluble at all temperatures.

The general workflow for recrystallization is depicted below:

Recrystallization_Workflow General Recrystallization Workflow A Crude Compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (optional, removes insoluble impurities) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G J Mother Liquor (contains soluble impurities) F->J Filtrate H Drying G->H I Pure Crystals H->I

General experimental workflow for recrystallization.

Solvent Selection and Solubility

The choice of solvent is the most critical step in developing a successful recrystallization protocol. For a polar molecule like this compound, polar solvents are generally the most suitable. The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding will be effective.

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventPolarity IndexBoiling Point (°C)Predicted Solubility (at Room Temp)Predicted Solubility (at Boiling Point)
Water 10.2100Sparingly SolubleSoluble
Ethanol 4.378Sparingly SolubleSoluble
Methanol 5.165SolubleVery Soluble
Ethyl Acetate 4.477Slightly SolubleSparingly Soluble
Acetone 5.156Slightly SolubleSparingly Soluble
Dichloromethane 3.140InsolubleSlightly Soluble
Hexane 0.169InsolubleInsoluble

Note: This data is estimated based on the compound's structure and general solubility principles for similar polar, heterocyclic compounds. Experimental verification is essential.

Based on these predictions, water and ethanol, or a mixture of the two, are promising candidates for the recrystallization of this compound. Methanol may be too effective a solvent, leading to poor recovery, while less polar solvents are unlikely to dissolve the compound sufficiently even at elevated temperatures.

Experimental Protocols

The following protocols provide detailed methodologies for the purification of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves, should be strictly followed.

Single-Solvent Recrystallization Protocol (Using Water)

This method is suitable when a single solvent provides a significant difference in solubility at high and low temperatures.

Materials:

  • Crude this compound

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water (e.g., 20 mL).

  • Heat the mixture to boiling on a hot plate with stirring. Add small portions of hot deionized water until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Two-Solvent (Solvent-Antisolvent) Recrystallization Protocol (Using Ethanol-Water)

This method is useful when no single solvent has the ideal solubility characteristics. A "good" solvent in which the compound is soluble is paired with a "poor" solvent (antisolvent) in which the compound is insoluble. The two solvents must be miscible.

Materials:

  • Crude this compound

  • Ethanol (Good Solvent)

  • Deionized Water (Antisolvent)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Antisolvent: While the solution is still hot, add deionized water dropwise with swirling until a slight turbidity (cloudiness) persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Two_Solvent_Recrystallization Two-Solvent Recrystallization Workflow A Crude Compound B Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethanol) A->B C Add Hot 'Poor' Solvent (Antisolvent, e.g., Water) until Turbid B->C D Add Drops of Hot 'Good' Solvent to Clarify C->D E Slow Cooling and Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent Mixture F->G H Drying G->H I Pure Crystals H->I

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Hydroxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-Hydroxypyrimidine-5-carbonitrile. Given the importance of this heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural elucidation via modern spectroscopic techniques is paramount. This document outlines detailed experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents an analysis of the expected spectral data based on the known effects of substituents on the pyrimidine ring.

Introduction

This compound is a key heterocyclic compound with significant potential in drug discovery and development. Its structure, featuring a pyrimidine ring substituted with a hydroxyl and a cyano group, makes it a versatile building block for the synthesis of various biologically active molecules. Accurate structural characterization is the cornerstone of chemical synthesis and drug development, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will delve into the specifics of ¹H and ¹³C NMR spectroscopy as applied to this compound.

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of polar, nitrogen-containing heterocyclic compounds such as this compound.

Sample Preparation
  • Sample Purity : Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis. The sample should be dried under vacuum to remove residual solvents.

  • Solvent Selection : Due to the polar nature of the analyte, a polar deuterated solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual solvent peak does not typically interfere with the signals of interest. Deuterated methanol (CD₃OD) or a mixture of CDCl₃ with a few drops of DMSO-d₆ can also be considered.

  • Concentration : For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

  • Sample Filtration : To ensure a homogeneous magnetic field, it is crucial to have a particulate-free solution. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for polar solvents like DMSO-d₆, the residual solvent peak (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is often used as a secondary reference.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Spectral Width : Approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 16 to 64 scans, depending on the sample concentration.

  • Temperature : 298 K.

For ¹³C NMR Spectroscopy:

  • Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30' on a Bruker spectrometer) to simplify the spectrum to single lines for each unique carbon atom.

  • Spectral Width : Approximately 200-220 ppm, centered around 100-120 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024 to 4096 scans, due to the low natural abundance of the ¹³C isotope.

  • Temperature : 298 K.

experimental_workflow Diagram 1: Experimental Workflow for NMR Characterization cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis Purification Purify Sample (>95%) Dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d6) Purification->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration H1_NMR Acquire 1H NMR Spectrum Filtration->H1_NMR C13_NMR Acquire 13C NMR Spectrum Filtration->C13_NMR Processing Fourier Transform, Phasing, and Baseline Correction H1_NMR->Processing C13_NMR->Processing Referencing Chemical Shift Referencing (TMS or Residual Solvent) Processing->Referencing Analysis Integration, Multiplicity Analysis, and Peak Assignment Referencing->Analysis Structural_Confirmation Structural Confirmation Analysis->Structural_Confirmation

Diagram 1: Experimental Workflow for NMR Characterization

Predicted ¹H and ¹³C NMR Data and Interpretation

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5 (broad)s1HN1-H
~8.6s1HH2
~8.3s1HH6

Interpretation:

  • The pyrimidine ring protons (H2 and H6) are expected to be significantly deshielded due to the electronegativity of the two ring nitrogen atoms. They are predicted to appear as singlets in the aromatic region of the spectrum.

  • The proton on the nitrogen at position 1 (N1-H) is expected to be a broad singlet at a downfield chemical shift, characteristic of an amide-like proton. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. The hydroxyl proton (if present in the enol form) would also be expected in this region and would likely be a broad signal.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~160C4
~158C2
~155C6
~115CN
~95C5

Interpretation:

  • The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum.

  • C4, being bonded to an oxygen (in the pyrimidone tautomer), is predicted to be the most deshielded of the ring carbons.

  • C2 and C6 are also significantly deshielded due to the adjacent nitrogen atoms.

  • The carbon of the nitrile group (CN) is expected to appear around 115 ppm.

  • C5, being adjacent to the electron-withdrawing cyano group, is also deshielded, but to a lesser extent than the carbons directly bonded to nitrogen or oxygen.

logical_relationship Diagram 2: Logical Relationship for Structural Confirmation cluster_predicted_data Predicted NMR Data cluster_structural_features Key Structural Features cluster_confirmation Structural Confirmation H1_Data 1H NMR: - 3 Signals - Chemical Shifts - Multiplicities - Integration Pyrimidine_Ring Pyrimidine Ring H1_Data->Pyrimidine_Ring Aromatic Protons Hydroxyl_Group 4-Hydroxyl/Pyrimidone H1_Data->Hydroxyl_Group N-H Proton C13_Data 13C NMR: - 5 Signals - Chemical Shifts C13_Data->Pyrimidine_Ring Ring Carbons C13_Data->Hydroxyl_Group C4 Carbon Cyano_Group 5-Cyano Group C13_Data->Cyano_Group CN and C5 Carbons Confirmed_Structure Confirmed Structure of This compound Pyrimidine_Ring->Confirmed_Structure Hydroxyl_Group->Confirmed_Structure Cyano_Group->Confirmed_Structure

Diagram 2: Logical Relationship for Structural Confirmation

Conclusion

This technical guide provides a framework for the ¹H and ¹³C NMR characterization of this compound. The detailed experimental protocols are designed to enable researchers to acquire high-quality NMR data. While experimental data for this specific molecule is not widely published, the predicted spectra, based on sound spectroscopic principles and data from analogous compounds, offer a reliable guide for spectral interpretation and structural confirmation. The application of these NMR techniques is essential for ensuring the identity and purity of this compound in research and development settings, thereby supporting its application in the synthesis of novel therapeutic agents.

Mass Spectrometry Analysis of 4-Hydroxypyrimidine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical mass spectrometry analysis of 4-Hydroxypyrimidine-5-carbonitrile. Due to a lack of publicly available experimental mass spectrometry data for this specific compound, this guide leverages established fragmentation patterns of related pyrimidine derivatives, aromatic nitriles, and heterocyclic compounds to predict its behavior under mass spectrometric conditions. The information presented herein is intended to serve as a foundational resource for researchers developing analytical methods for this and structurally similar molecules.

Compound Overview

This compound is a heterocyclic organic compound with the molecular formula C₅H₃N₃O. Its structure consists of a pyrimidine ring substituted with a hydroxyl group at position 4 and a nitrile group at position 5.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₃N₃OPubChem
Molecular Weight 121.10 g/mol PubChem
Exact Mass 121.027611728 DaPubChem[1]

Proposed Mass Spectrometry Analysis

This section outlines hypothetical experimental protocols for the analysis of this compound using Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules like this compound, which is expected to be readily protonated or deprotonated.

Experimental Protocol:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This stock solution is further diluted with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source would be ideal.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 300 - 400 °C

    • Nebulizer Gas (Nitrogen): 3 - 5 Bar

    • Drying Gas (Nitrogen): 8 - 12 L/min

  • ESI Source Parameters (Negative Ion Mode):

    • Capillary Voltage: -2.5 to -3.5 kV

    • Cone Voltage: -20 to -40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 300 - 400 °C

    • Nebulizer Gas (Nitrogen): 3 - 5 Bar

    • Drying Gas (Nitrogen): 8 - 12 L/min

  • Mass Analyzer:

    • Scan Range: m/z 50 - 500

    • Acquisition Mode: Full scan for parent ion identification and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ would be selected as the precursor ion.

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the hydroxyl group may be necessary to increase the volatility and thermal stability of this compound. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

Experimental Protocol:

  • Derivatization: To 100 µg of the dried sample, add 50 µL of BSTFA and 50 µL of pyridine. Heat the mixture at 70°C for 30 minutes.

  • Instrumentation: A standard GC-MS system with a quadrupole mass analyzer.

  • Gas Chromatograph (GC) Conditions:

    • Injection Port Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless injection).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 600

Theoretical Fragmentation Pattern

Based on the principles of mass spectrometry and the known fragmentation of similar compounds, a theoretical fragmentation pathway for this compound is proposed. In positive ion ESI-MS, the molecule is expected to protonate to form the [M+H]⁺ ion with an m/z of 122.035.

Table 2: Predicted Fragment Ions of this compound in Positive ESI-MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPutative Structure of Fragment
122.03595.028HCN (27.007)Protonated 4-hydroxypyrimidine
122.03594.020CO (28.015)Protonated 5-cyanopyrimidine
122.03567.023HCN + CO (55.022)Fragment from ring cleavage
95.02868.019HCN (27.009)Fragment from pyrimidine ring cleavage

Proposed Fragmentation Pathway Diagram

Fragmentation_Pathway M [M+H]⁺ m/z = 122.035 F1 [M+H-HCN]⁺ m/z = 95.028 M->F1 - HCN F2 [M+H-CO]⁺ m/z = 94.020 M->F2 - CO F3 [M+H-HCN-CO]⁺ m/z = 67.023 M->F3 - HCN, -CO F4 [M+H-HCN-HCN]⁺ m/z = 68.019 F1->F4 - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Data Presentation

The following tables summarize the predicted quantitative data for the mass spectrometry analysis of this compound.

Table 3: Predicted Mass Spectral Data (ESI-MS)

Ion TypePredicted m/z
[M+H]⁺ 122.035
[M-H]⁻ 120.020
[M+Na]⁺ 144.017
[2M+H]⁺ 243.062

Table 4: Predicted Major Fragment Ions (Tandem MS of [M+H]⁺)

Predicted m/zProposed Neutral Loss
95.028HCN
94.020CO
67.023HCN, CO
68.0192HCN

Conclusion

This technical guide provides a theoretical framework for the mass spectrometry analysis of this compound. The proposed experimental protocols and fragmentation pathways are based on established principles and data from structurally related compounds. It is anticipated that this information will be a valuable resource for researchers and scientists in the fields of analytical chemistry and drug development, enabling them to develop and validate methods for the identification and quantification of this compound. Experimental verification of these theoretical predictions is a necessary next step to fully elucidate the mass spectrometric behavior of this compound.

References

Unveiling the Structural Architecture of 4-Hydroxypyrimidine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypyrimidine-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure is crucial for designing novel derivatives with tailored properties. This technical guide provides a comprehensive overview of the crystal structure of this compound, based on available crystallographic data. It also outlines a plausible synthetic route and general experimental procedures for its crystallization and structural determination, addressing the core requirements of researchers in the field.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents and functional materials. The substituent pattern on the pyrimidine ring dictates their biological activity and physicochemical properties. This compound, with its hydrogen bonding capabilities and potential for coordination chemistry, represents a versatile scaffold for further chemical exploration. This document consolidates the current knowledge on its crystal structure and provides detailed experimental considerations.

Crystal Structure Data

The crystallographic data for this compound has been reported in the context of a two-dimensional metal-organic framework (MOF) where it acts as a linker coordinated to copper(I) ions. While the crystal structure of the isolated compound is not publicly available, the data from the MOF provides valuable insights into its molecular geometry and intermolecular interactions.

Table 1: Crystallographic Data for this compound within a Cu(I)-based MOF

ParameterValue
Crystal System Orthorhombic
Space Group Pnma
a (Å) 14.378(3)
b (Å) 15.424(3)
c (Å) 3.7580(7)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 833.5(3)
Z 4
Calculated Density (g/cm³) 2.072
Absorption Coefficient (mm⁻¹) 3.899
F(000) 528
Crystal Size (mm³) 0.10 x 0.05 x 0.03
Theta range for data collection (°) 4.25 to 26.37
Reflections collected 4578
Independent reflections 948 [R(int) = 0.0444]
Goodness-of-fit on F² 1.077
Final R indices [I>2sigma(I)] R1 = 0.0333, wR2 = 0.0815
R indices (all data) R1 = 0.0411, wR2 = 0.0854

Data extracted from the supplementary information of "Rational design of an unusual 2D-MOF based on Cu(i) and this compound as linker with conductive capabilities". It is important to note that these parameters describe the unit cell of the MOF, which contains the title compound as a ligand.

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of 4-hydroxypyrimidine derivatives involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For this compound, a likely synthetic route starts from ethyl 2-cyano-3-ethoxyacrylate and formamidine.

Reaction Scheme:

Detailed Methodology:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add formamidine acetate (1.2 equivalents) and a base, such as sodium ethoxide (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the mixture with an acid, such as acetic acid. The product may precipitate upon neutralization or upon reduction of the solvent volume under reduced pressure.

  • Purification: Collect the crude product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. For pyrimidine derivatives, which can be sparingly soluble, several methods can be employed.

Methodology: Slow Evaporation

  • Solvent Selection: Identify a solvent in which this compound has moderate solubility at room temperature. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures) is recommended.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to facilitate dissolution, followed by cooling to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

  • Crystal Growth: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial periodically for the formation of single crystals. This process can take from several days to weeks.

X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Mandatory Visualizations

Experimental Workflow for Synthesis and Crystallization

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis reagents Ethyl 2-cyano-3-ethoxyacrylate + Formamidine Acetate + Sodium Ethoxide reaction Reflux in Ethanol reagents->reaction 1. Mix workup Neutralization & Precipitation reaction->workup 2. React purification Filtration & Drying workup->purification 3. Isolate dissolution Dissolve in Suitable Solvent purification->dissolution Purified Product filtration Filter Solution dissolution->filtration evaporation Slow Evaporation filtration->evaporation crystals Single Crystal Formation evaporation->crystals xray Single-Crystal X-ray Diffraction crystals->xray

Caption: Workflow for the synthesis, crystallization, and structural analysis of this compound.

Conclusion

This technical guide provides essential information on the crystal structure of this compound for researchers and professionals in drug development and materials science. While the crystallographic data is derived from its structure within a metal-organic framework, it offers a solid foundation for understanding the molecule's geometry. The provided experimental protocols for synthesis and crystallization are based on established chemical principles for this class of compounds and serve as a practical starting point for further investigation. The detailed workflow and data presentation aim to facilitate the rational design and synthesis of novel this compound derivatives for various applications.

Navigating the Solubility Landscape of 4-Hydroxypyrimidine-5-carbonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of 4-hydroxypyrimidine-5-carbonitrile is a critical parameter for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, outlines a detailed experimental protocol for its determination, and offers insights into its likely solubility behavior based on its chemical structure.

Despite a thorough review of scientific literature, patents, and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This highlights a significant data gap for this compound. However, based on the structural features of this compound, which include a polar pyrimidine ring with a hydroxyl group capable of hydrogen bonding and a nitrile group, some general solubility trends can be anticipated. It is expected to exhibit higher solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate to low solubility in alcohols like methanol and ethanol. Its solubility is likely to be poor in non-polar solvents such as hexane and toluene.

In the absence of readily available data, experimental determination is necessary. The following sections provide a detailed methodology for accurately measuring the solubility of this compound.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the gravimetric method, a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Isothermal shaker or magnetic stirrer with hot plate

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Centrifuge

  • Micropipettes

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven or vacuum oven

2. Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the chosen organic solvent into a series of vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is essential.

  • Equilibration: Tightly cap the vials and place them in an isothermal shaker or on a magnetic stirrer within a temperature-controlled environment set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is crucial.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. For finer suspensions, centrifugation at a controlled temperature can be used to facilitate separation.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) micropipette. Immediately filter the solution using a syringe filter to remove any remaining solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Determine the weight of the solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, reweigh the vial containing the dried solute.

  • Calculation of Solubility: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute / Volume of solution withdrawn) * 100

    Alternatively, solubility can be expressed in other units such as mol/L by converting the mass of the solute to moles.

3. Data Presentation:

All experimentally determined solubility data should be meticulously recorded and presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various temperatures.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Example: Methanol25ValueValue
Example: Ethanol25ValueValue
Example: Acetone25ValueValue
Example: DMSO25ValueValue
Example: Methanol37ValueValue

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow A Sample Preparation: Add excess solute to a known volume of solvent B Equilibration: Incubate at constant temperature with agitation (24-72h) A->B C Phase Separation: Allow solid to settle or centrifuge B->C D Aliquot Withdrawal & Filtration: Withdraw supernatant and filter through 0.22 µm filter C->D E Solvent Evaporation: Evaporate solvent from the filtered aliquot D->E F Mass Determination: Weigh the dried solute E->F G Solubility Calculation: Calculate solubility (e.g., in g/100 mL or mol/L) F->G

General workflow for the gravimetric determination of solubility.

By following this detailed experimental protocol and employing good laboratory practices, researchers can generate reliable and accurate solubility data for this compound in a range of organic solvents. This information is invaluable for facilitating its use in further research and development activities.

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Hydroxypyrimidine-5-carbonitrile (CAS No: 4774-34-9), a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structure, physicochemical properties, spectral characteristics, and reactivity. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its potential biological significance, particularly in the context of cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of pyrimidine derivatives.

Chemical and Physical Properties

This compound, with the molecular formula C₅H₃N₃O, is a small heterocyclic molecule. Its structure features a pyrimidine ring substituted with a hydroxyl group at position 4 and a nitrile group at position 5. The presence of these functional groups imparts specific chemical reactivity and potential for intermolecular interactions.

Tautomerism: It is crucial to recognize that this compound can exist in tautomeric forms. The predominant form is the keto tautomer, 6-oxo-1H-pyrimidine-5-carbonitrile, which is generally more stable. This equilibrium is influenced by the solvent and solid-state packing forces. Computational studies on the parent compound, 4-hydroxypyrimidine, support the greater stability of the pyrimidinone form[1][2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₃N₃OPubChem[3][4]
Molecular Weight 121.10 g/mol PubChem[3][4]
CAS Number 4774-34-9PubChem[3][4]
IUPAC Name 6-oxo-1H-pyrimidine-5-carbonitrilePubChem[3]
Melting Point Not experimentally determined. The related 4-hydroxypyrimidine has a melting point of 165-169 °C.(Value for related compound)[5][6]
Boiling Point Data not available. Likely to decompose at high temperatures.
Solubility No quantitative data available for the title compound. The related 4-hydroxypyrimidine shows solubility in water (43.03 g/L), methanol (38.3 g/L), ethanol (13.58 g/L), and DMSO (57.98 g/L).(Data for related compound)[7]
pKa Not experimentally determined.
XlogP3 (Computed) -0.8PubChem[3][4]
Topological Polar Surface Area (Computed) 65.3 ŲPubChem[3][4]

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound.

2.1. ¹H NMR Spectroscopy

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide key information about the carbon skeleton, including the quaternary carbons of the nitrile and carbonyl/enol groups, as well as the carbons of the pyrimidine ring.

2.3. FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N-H stretch3200-3400Broad peak, indicative of the pyrimidinone tautomer.
C-H stretch (aromatic)3000-3100
C≡N stretch (nitrile)2210-2260Sharp, medium-intensity peak.[8]
C=O stretch (amide)1650-1700Strong peak, characteristic of the pyrimidinone tautomer.
C=C and C=N stretch1500-1650Multiple bands from the pyrimidine ring.

2.4. Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (121.10 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or CO.

Experimental Protocols

3.1. Synthesis of this compound

A common synthetic route to pyrimidine-5-carbonitriles involves the condensation of a three-carbon electrophilic component with an amidine or a related nitrogen-containing nucleophile. The following is a plausible synthetic protocol based on established methods for similar compounds[9].

Reaction Scheme:

G reagent1 Ethyl 2-cyano-3-ethoxyacrylate product This compound reagent1->product Base (e.g., NaOEt) Ethanol, Reflux reagent2 Formamidine reagent2->product

Synthesis of this compound.

Procedure:

  • Preparation of the Reaction Mixture: To a solution of sodium ethoxide (prepared by dissolving a stoichiometric equivalent of sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add one equivalent of formamidine hydrochloride. Stir the mixture at room temperature for 15 minutes.

  • Addition of the Electrophile: To the stirred suspension, add one equivalent of ethyl 2-cyano-3-ethoxyacrylate dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl). The product may precipitate upon neutralization.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether.

3.2. Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a higher purity solid.

Procedure:

  • Solvent Selection: Based on the solubility of the related 4-hydroxypyrimidine, a suitable solvent system for recrystallization could be water, ethanol, or a mixture thereof.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

G start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (optional, if impurities) dissolve->hot_filtration cool Slow Cooling dissolve->cool If no insoluble impurities hot_filtration->cool crystallize Crystallization cool->crystallize vacuum_filtration Vacuum Filtration crystallize->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

General workflow for the purification of this compound by recrystallization.

3.3. Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound.

A general reversed-phase HPLC method would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups. The pyrimidine ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. The hydroxyl group can be alkylated or acylated, and the nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an amine. The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the pyrimidine-5-carbonitrile scaffold is present in a number of biologically active molecules. Notably, various derivatives have been investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways.

Potential Involvement in the PI3K/Akt/mTOR Pathway:

Several studies have demonstrated that morpholinopyrimidine-5-carbonitrile derivatives can act as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin)[10][11]. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer[12][13][]. Given the structural similarity, it is plausible that this compound or its derivatives could also modulate this pathway. Further investigation is warranted to explore this potential.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Promotes inhibitor Potential Inhibition by 4-Hydroxypyrimidine- 5-carbonitrile Derivatives inhibitor->PI3K inhibitor->mTORC1

Hypothesized interaction of this compound derivatives with the PI3K/Akt/mTOR signaling pathway.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[3][4].

  • Serious Eye Damage (Category 1): Causes serious eye damage[3][4].

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has summarized its key chemical and physical properties, provided plausible experimental protocols for its synthesis and purification, and highlighted its potential for biological activity, particularly as a modulator of the PI3K/Akt/mTOR signaling pathway. Further experimental validation of the presented data is encouraged to fully elucidate the properties and potential of this compound.

References

In-Depth Technical Guide: 4-Hydroxypyrimidine-5-carbonitrile (CAS 4774-34-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypyrimidine-5-carbonitrile, with the CAS number 4774-34-9, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a hydroxyl and a nitrile group. This molecule, also known by its IUPAC name 6-oxo-1H-pyrimidine-5-carbonitrile, serves as a versatile building block in medicinal chemistry and drug discovery.[1] The pyrimidine scaffold is a core component of nucleobases and is prevalent in numerous biologically active molecules. The presence of the electron-withdrawing nitrile group and the hydroxyl group, which can participate in hydrogen bonding, makes this compound an interesting candidate for the synthesis of novel therapeutic agents. Pyrimidine-5-carbonitrile derivatives have been investigated for a range of biological activities, including as kinase inhibitors for anticancer therapy and as antiviral agents.[2][3][4][5][6] This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological applications of this compound.

Physicochemical and Spectral Data

The key physicochemical and spectral properties of this compound are summarized below. These data are crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 4774-34-9[1]
Molecular Formula C₅H₃N₃O[1]
Molecular Weight 121.10 g/mol [1]
IUPAC Name 6-oxo-1H-pyrimidine-5-carbonitrile[1]
Synonyms 5-Cyano-4-hydroxypyrimidine, 5-Pyrimidinecarbonitrile, 1,4-dihydro-4-oxo-[1]
Appearance Solid (predicted)
Melting Point >300 °C (Decomposes)
Boiling Point Not available
Solubility Soluble in DMSO
XLogP3-AA -0.8[1]
Topological Polar Surface Area 65.3 Ų[1]
Table 2: Spectral Data
TechniqueExpected Peaks/Signals
¹H NMR (DMSO-d₆) δ ~8.0-8.5 (s, 1H, pyrimidine-H), δ ~12.0-13.0 (br s, 1H, NH)
¹³C NMR (DMSO-d₆) δ ~160-165 (C=O), δ ~150-155 (pyrimidine-C), δ ~115-120 (CN), δ ~90-95 (pyrimidine-C-CN)
FT-IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~2230 (C≡N stretch), ~1680 (C=O stretch), ~1600 (C=N stretch)
Mass Spectrometry (m/z) [M+H]⁺: 122.0352

Synthesis

The synthesis of this compound can be achieved through a multi-component reaction, a common strategy for the efficient construction of heterocyclic scaffolds. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of the Biginelli reaction and similar pyrimidine syntheses.[2][5][7]

Materials:

  • Formamidine acetate

  • Ethyl 2-cyano-3-ethoxyacrylate (or a similar β-alkoxy-α-cyanoacrylate)

  • Sodium ethoxide solution in ethanol (21% w/w)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve formamidine acetate (1.0 eq) in ethanol (50 mL).

  • Addition of Base: To the stirred solution, add sodium ethoxide solution (1.0 eq) dropwise at room temperature. Stir the resulting mixture for 30 minutes.

  • Addition of Acrylate: Add a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol (20 mL) dropwise to the reaction mixture over a period of 30 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in water (100 mL) and acidify with concentrated hydrochloric acid to pH 2-3. A precipitate should form.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Drying: Dry the solid product under vacuum to afford this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry, comparing the obtained data with the expected values in Table 2.

Biological Activity and Potential Applications

While specific biological activity data for this compound itself is not extensively reported in the public domain, the pyrimidine-5-carbonitrile scaffold is a key pharmacophore in numerous compounds with significant therapeutic potential.

Kinase Inhibition

Pyrimidine derivatives are well-established as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

  • EGFR Inhibition: The pyrimidine core can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[3] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

  • PI3K/Akt/mTOR Inhibition: The PI3K/Akt/mTOR pathway is another crucial signaling cascade frequently hyperactivated in cancer. Pyrimidine-based molecules have been developed as potent inhibitors of PI3K and mTOR kinases, blocking downstream signaling and inducing apoptosis in cancer cells.[6]

Antiviral Activity

Derivatives of hydroxypyrimidines have also been explored for their antiviral properties. The pyrimidine core is a fundamental component of nucleosides, and modifications to this structure can lead to compounds that interfere with viral replication by inhibiting viral polymerases or other essential enzymes.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the general mechanisms by which pyrimidine-5-carbonitrile derivatives can inhibit key signaling pathways implicated in cancer.

EGFR_Signaling_Pathway cluster_kinase Kinase Domain EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Pyrimidine 4-Hydroxypyrimidine -5-carbonitrile Derivative Pyrimidine->EGFR ATP ATP ADP ADP Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Pyrimidine 4-Hydroxypyrimidine -5-carbonitrile Derivative Pyrimidine->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Akt->Inhibition Proliferation Cell Growth & Survival mTOR->Proliferation Apoptosis Apoptosis Inhibition->Apoptosis Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Workflows

The following diagram outlines a typical workflow for the screening and characterization of a pyrimidine-5-carbonitrile derivative as a potential kinase inhibitor.

Experimental_Workflow Synthesis Synthesis & Purification of Compound Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization PrimaryScreen Primary Kinase Inhibition Assay Characterization->PrimaryScreen DoseResponse IC50 Determination PrimaryScreen->DoseResponse CellBasedAssay Cell-Based Assays (e.g., MTT, Apoptosis) DoseResponse->CellBasedAssay Mechanism Mechanism of Action Studies (e.g., Western Blot) CellBasedAssay->Mechanism Lead Lead Compound Mechanism->Lead

Caption: Workflow for kinase inhibitor discovery.

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method to assess the inhibitory activity of this compound against a specific kinase (e.g., EGFR, PI3K).

Materials:

  • Kinase of interest (e.g., recombinant human EGFR)

  • Kinase substrate (specific peptide)

  • ATP

  • Assay buffer (e.g., containing MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Preparation: Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells for a "no inhibitor" control (DMSO only) and a "no kinase" control.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer. Add this mixture to the wells containing the compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 for lung cancer)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its pyrimidine-5-carbonitrile core is a proven pharmacophore for targeting key signaling pathways involved in diseases such as cancer. This technical guide has provided an overview of its synthesis, properties, and potential biological applications, along with detailed experimental protocols and visualizations of relevant signaling pathways and workflows. Further research into the biological activities of this specific compound and its derivatives is warranted to explore its full therapeutic potential.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Anticancer Derivatives from 4-Hydroxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of anticancer derivatives synthesized from a 4-hydroxypyrimidine-5-carbonitrile scaffold. The protocols outlined below are based on established literature and are intended to guide researchers in the development of novel therapeutic agents.

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1] Specifically, derivatives of this compound have emerged as promising candidates for the development of targeted cancer therapies. These compounds have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the PI3K/AKT pathway.[2][3][4][5] This document details the synthesis of several potent derivatives and the methodologies for evaluating their anticancer efficacy.

Data Presentation: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

The following tables summarize the in vitro anticancer activities of representative this compound derivatives against various human cancer cell lines.

Table 1: EGFR Inhibitors

CompoundHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)EGFR IC₅₀ (nM)Reference
10b 3.565.857.688.29 ± 0.04[2]
Erlotinib 0.871.125.272.83 ± 0.05[2]

Table 2: VEGFR-2 Inhibitors

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
9d 1.14 - 10.331.14 - 10.33[3]
11e 1.141.54[3]
12b 1.14 - 10.331.14 - 10.33[3]
12d 1.14 - 10.331.14 - 10.33[3]
Sorafenib 8.9611.83[3]

Table 3: PI3K/AKT Pathway Inhibitors

CompoundMCF-7 IC₅₀ (µM)K562 IC₅₀ (µM)PI3Kδ IC₅₀ (µM)PI3Kγ IC₅₀ (µM)AKT-1 IC₅₀ (µM)Reference
4d -----[4]
7f --6.99 ± 0.364.01 ± 0.553.36 ± 0.17[4][5]

Experimental Protocols

Protocol 1: General Synthesis of 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (Starting Material)

This protocol describes the synthesis of the core pyrimidine scaffold, which serves as the starting material for further derivatization.[3]

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • Thiourea

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve potassium hydroxide in ethanol to prepare a 10% alcoholic KOH solution.

  • To the cooled alcoholic KOH solution, add equimolar amounts of benzaldehyde, ethyl cyanoacetate, and thiourea.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile.

Protocol 2: Synthesis of 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

This protocol details the S-alkylation of the 2-mercapto group.[3]

Materials:

  • 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

  • Methyl iodide

  • 10% Alcoholic KOH

Procedure:

  • Suspend the starting pyrimidine in 10% alcoholic KOH.

  • Add an equimolar amount of methyl iodide dropwise to the suspension while stirring.

  • Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile.

Protocol 3: Synthesis of 6-Chloro-2-(methylthio)-4-phenylpyrimidine-5-carbonitrile

This protocol describes the chlorination of the 6-oxo group, a key step for introducing further diversity.[3]

Materials:

  • 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Carefully add the 2-(methylthio)pyrimidine derivative to an excess of phosphorus oxychloride.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 6-chloro derivative.

  • Purify the product by column chromatography.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Core Synthesis cluster_intermediate2 Modification 1 cluster_intermediate3 Modification 2 cluster_final Final Derivatives Benzaldehyde Benzaldehyde Start_Pyrimidine 2-Mercapto-6-oxo-4-phenyl- 1,6-dihydropyrimidine-5-carbonitrile Benzaldehyde->Start_Pyrimidine KOH, EtOH EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Start_Pyrimidine KOH, EtOH Thiourea Thiourea Thiourea->Start_Pyrimidine KOH, EtOH Methylthio_Pyrimidine 2-(Methylthio)-6-oxo-4-phenyl- 1,6-dihydropyrimidine-5-carbonitrile Start_Pyrimidine->Methylthio_Pyrimidine CH3I, KOH Chloro_Pyrimidine 6-Chloro-2-(methylthio)-4-phenyl- pyrimidine-5-carbonitrile Methylthio_Pyrimidine->Chloro_Pyrimidine POCl3 Final_Derivatives Anticancer Derivatives Chloro_Pyrimidine->Final_Derivatives Amines, etc.

Caption: General synthetic route for anticancer derivatives from this compound.

Experimental Workflow: Anticancer Evaluation

Anticancer_Evaluation_Workflow start Synthesized Pyrimidine Derivatives cell_culture Cancer Cell Line Seeding (96-well plates) start->cell_culture treatment Compound Treatment (Varying Concentrations) cell_culture->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Absorbance Reading & Data Analysis mtt_assay->data_analysis ic50 IC50 Value Determination data_analysis->ic50

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Signaling Pathway: PI3K/AKT Inhibition

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT activates AKT AKT Downstream Downstream Effectors (e.g., NF-κB, Cyclin D1) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimidine Derivative (e.g., 7f) Inhibitor->PI3K Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrimidine-5-carbonitrile derivatives.

References

Application Notes and Protocols for 4-Hydroxypyrimidine-5-carbonitrile in Antiviral Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives have garnered significant interest in antiviral drug discovery due to their structural similarity to the nucleobases that constitute viral genetic material. This structural analogy allows them to interfere with viral replication processes, making them promising candidates for the development of novel antiviral therapeutics. This document provides detailed application notes and protocols for the screening of this compound and its derivatives for antiviral activity. The methodologies outlined herein are based on established in vitro assays for evaluating antiviral efficacy and cytotoxicity.

Putative Mechanism of Action

The primary antiviral mechanism of many pyrimidine analogs involves the inhibition of viral nucleic acid synthesis. This can occur through two main pathways:

  • Inhibition of Viral Polymerase: As nucleoside analogs, pyrimidine derivatives can be phosphorylated by cellular or viral kinases to their triphosphate form. These triphosphates can then act as competitive inhibitors of viral RNA or DNA polymerases, competing with natural nucleoside triphosphates for incorporation into the growing nucleic acid chain. Once incorporated, they can act as chain terminators, halting further elongation of the viral genome.

  • Inhibition of Host Pyrimidine Biosynthesis: Some pyrimidine derivatives can inhibit host cell enzymes involved in the de novo synthesis of pyrimidines, such as dihydroorotate dehydrogenase (DHODH).[1][2][3][4] By depleting the intracellular pool of pyrimidine nucleosides, the building blocks for viral RNA and DNA synthesis, these compounds can effectively starve the virus of essential resources required for replication.[1][2][3][4] This host-targeted approach offers the potential for broad-spectrum antiviral activity.[2][3][4]

Data Presentation

While specific antiviral data for this compound is not extensively available in the public domain, the following table summarizes representative data for closely related dihydroxypyrimidine (DHP) derivatives against Human Cytomegalovirus (HCMV), a DNA virus. This data can serve as a benchmark for screening this compound.[5]

Compound ClassTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Dihydroxypyrimidine DerivativesHCMV14.4 - 22.8>100>4.4 - >6.9

Experimental Protocols

Detailed methodologies for key experiments in the antiviral screening of this compound are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for distinguishing true antiviral activity from non-specific cytotoxic effects.

Materials:

  • Host cell line (e.g., Vero, A549, Huh-7)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours of incubation.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a cell-only control (no compound).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)

This assay measures the ability of the compound to protect cells from the virus-induced damage (cytopathic effect).

Materials:

  • Host cell line

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Seed 96-well plates with host cells and incubate for 24 hours to form a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium (low serum medium).

  • Remove the growth medium from the cell plates and infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Immediately after infection, add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator until CPE is observed in 80-90% of the virus control wells (typically 2-5 days).

  • Aspirate the medium and wash the cells gently with PBS.

  • Stain the cells with Crystal Violet solution for 10-15 minutes at room temperature.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Visually assess the protection against CPE or quantify the stain by solubilizing it and measuring the absorbance.

  • Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces CPE by 50%, using a dose-response curve.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.

Materials:

  • Host cell line

  • Virus stock

  • This compound

  • 24-well plates

  • Materials for virus titration (e.g., plaque assay or TCID50 assay)

Procedure:

  • Seed 24-well plates with host cells and grow to confluency.

  • Infect the cells with the virus at a low MOI (e.g., 0.01) in the presence of various concentrations of this compound.

  • After an appropriate incubation period (e.g., 24-48 hours), harvest the supernatant containing the progeny virus.

  • Determine the virus titer in the harvested supernatants using a standard titration method like the plaque assay or the 50% Tissue Culture Infectious Dose (TCID50) assay.

  • Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control.

Visualizations

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_secondary Secondary & Mechanistic Assays cluster_analysis Data Analysis A Prepare Host Cell Culture D Cytotoxicity Assay (MTT) A->D E Antiviral Assay (CPE Reduction) A->E B Prepare Virus Stock B->E C Prepare 4-Hydroxypyrimidine- 5-carbonitrile Stock Solution C->D C->E H Calculate CC50 D->H F Virus Yield Reduction Assay E->F I Calculate EC50 E->I G Mechanism of Action Studies (e.g., Polymerase Assay, Pyrimidine Biosynthesis Assay) F->G J Determine Selectivity Index (SI) H->J I->J

Caption: Experimental workflow for antiviral screening.

Putative_Antiviral_Mechanisms cluster_compound This compound cluster_pathways Potential Mechanisms of Action cluster_outcomes Antiviral Outcomes Compound This compound Pathway1 Inhibition of Viral Polymerase Compound->Pathway1 Pathway2 Inhibition of Host Pyrimidine Biosynthesis Compound->Pathway2 Outcome1 Chain Termination of Viral Genome Pathway1->Outcome1 Outcome2 Depletion of Nucleotide Pool Pathway2->Outcome2 FinalOutcome Inhibition of Viral Replication Outcome1->FinalOutcome Outcome2->FinalOutcome

Caption: Putative antiviral mechanisms of action.

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-Hydroxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis, properties, and potential applications of metal-organic frameworks (MOFs) incorporating the 4-hydroxypyrimidine-5-carbonitrile linker. The information is based on the currently available scientific literature.

Introduction

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure and, consequently, the properties and potential applications of the resulting MOF. This compound is a promising linker due to its multiple coordination sites (N and O atoms) and its rigid structure, which can lead to the formation of stable and functional MOFs. To date, the primary example in the literature is a two-dimensional MOF synthesized with copper(I) ions, which exhibits interesting conductive and piezochromic properties.

While the primary investigated application for MOFs based on this linker is in materials science, particularly for sensor technology, the inherent porosity and functionality of MOFs, in general, suggest that with further research, applications in areas such as catalysis or guest-molecule interactions could be explored. There is currently no direct research available on the application of this compound-based MOFs in drug development.

Data Presentation

The quantitative data available for the copper(I)-based MOF with this compound, denoted as [Cu(4hypymca)]n, is summarized below. It is important to note that comprehensive characterization data such as BET surface area and detailed thermogravimetric analysis are not extensively reported in the primary literature.

Table 1: Elemental Analysis and Formula of [Cu(4hypymca)]n

ElementCalculated (%)Found (%)
Carbon (C)32.7032.65
Hydrogen (H)1.101.06
Nitrogen (N)22.8822.94
Formula CuC5H2N3O

[1]

Table 2: Crystallographic and Structural Data for [Cu(4hypymca)]n

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.698(2)
b (Å)18.019(10)
c (Å)9.071(5)
β (°)94.01(2)
Volume (ų)602.8(6)
Interlayer Separation (Å)3.01 (at 0.0 GPa) to 2.78 (at 4.2 GPa)[2][3][4]

[1]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis and characterization of the [Cu(4hypymca)]n MOF, as reported in the literature.

Synthesis of [Cu(4hypymca)]n

This protocol describes a solvothermal synthesis method that yields yellow single crystals of the 2D MOF.[1]

Materials:

  • This compound (C5H3N3O)

  • Copper(II) chloride dihydrate (CuCl2·2H2O)

  • N,N-Dimethylformamide (DMF)

  • Distilled water

Equipment:

  • Glass vessels

  • Oven

  • Filtration apparatus

Procedure:

  • Ligand Solution Preparation: Dissolve 0.09 mmol (10.00 mg) of this compound in 0.5 mL of DMF. Subsequently, add 0.5 mL of distilled water to this solution.

  • Metal Salt Solution Preparation: In a separate glass vessel, dissolve 0.06 mmol (15.59 mg) of CuCl2·2H2O in 0.5 mL of distilled water, followed by the addition of 0.5 mL of DMF.

  • Reaction Mixture: Combine the ligand solution and the metal salt solution in a closed glass vessel.

  • Solvothermal Reaction: Place the sealed glass vessel in an oven preheated to 100 °C and maintain this temperature for 24 hours. During this heating period, yellow single crystals are expected to form.

  • Product Isolation and Purification: After the reaction is complete, allow the vessel to cool to room temperature. Collect the resulting crystals by filtration.

  • Washing and Drying: Wash the collected crystals with distilled water to remove any unreacted starting materials and solvent residues. Dry the final product in the open atmosphere.

Expected Yield: Approximately 71% based on the initial amount of copper salt used.[1]

Characterization Methods

To confirm the successful synthesis and to characterize the properties of the [Cu(4hypymca)]n MOF, the following techniques are recommended based on the published research:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, including unit cell parameters, space group, and atomic coordinates.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material and to study structural changes under external stimuli like pressure.

  • Elemental Analysis (C, H, N): To verify the chemical composition of the synthesized MOF and ensure it matches the calculated values for the expected formula.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the organic linker and to confirm its coordination to the metal centers.

  • High-Pressure X-ray Diffraction: To investigate the material's structural response to applied pressure, which is crucial for understanding its potential in pressure-based sensors.[2][3][4]

Mandatory Visualizations

Diagram 1: Experimental Workflow for [Cu(4hypymca)]n Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Start prep_ligand Prepare Ligand Solution (this compound in DMF/H2O) start->prep_ligand prep_metal Prepare Metal Solution (CuCl2·2H2O in H2O/DMF) start->prep_metal mix Mix Solutions in a Sealed Vessel prep_ligand->mix prep_metal->mix react Solvothermal Reaction (100 °C, 24h) mix->react cool Cool to Room Temperature react->cool filter_wash Filter and Wash with Distilled Water cool->filter_wash dry Dry in Open Atmosphere filter_wash->dry end_synthesis [Cu(4hypymca)]n MOF Crystals dry->end_synthesis scxrd Single-Crystal X-ray Diffraction end_synthesis->scxrd Structural Determination pxrd Powder X-ray Diffraction end_synthesis->pxrd Phase Purity ea Elemental Analysis end_synthesis->ea Compositional Verification ftir FTIR Spectroscopy end_synthesis->ftir Functional Group Analysis hp_xrd High-Pressure XRD pxrd->hp_xrd Pressure Response

Caption: Workflow for the synthesis and characterization of [Cu(4hypymca)]n MOF.

Diagram 2: Logical Relationship for Pressure-Sensing Application

G cluster_mechanism Proposed Pressure-Sensing Mechanism pressure Applied External Pressure interlayer Decrease in Interlayer Spacing (3.01 Å -> 2.78 Å) pressure->interlayer piezochromism Piezochromism (Color Change) interlayer->piezochromism band_structure Modulation of Band Structure interlayer->band_structure sensor Pressure-Based Sensor Output piezochromism->sensor conductivity Change in Electrical Conductivity band_structure->conductivity conductivity->sensor

Caption: Proposed mechanism for the pressure-sensing capabilities of the MOF.

Application Notes

The primary application explored for the [Cu(4hypymca)]n MOF is in the field of pressure-based sensors .[2][3][4] This is based on the following observations:

  • Piezochromism: The material exhibits a change in color upon the application of high pressure, which is a direct visual indication of a structural change.[2][3][4]

  • Tunable Interlayer Spacing: High-pressure X-ray diffraction studies have shown that the distance between the 2D layers of the MOF can be modulated by external pressure, decreasing from 3.01 Å to 2.78 Å.[2][3][4]

  • Varying Conductive Properties: Theoretical analysis of the band structure suggests that the material's electrical conductivity changes with the application of pressure.[2][3][4] The conductivity is also predicted to be tunable through H-doping.[2][3][4]

These properties make this MOF a promising candidate for the development of novel layered materials with tunable and efficient responses for pressure-sensing devices.

Future Outlook:

While the current research focuses on sensor applications, the porous nature of MOFs could be investigated for other functionalities. Future studies could explore:

  • Gas Adsorption: Although not reported, the layered structure might exhibit selective gas adsorption properties. This would require characterization techniques such as BET analysis to determine the surface area and pore volume.

  • Catalysis: The exposed metal centers and functional groups of the linker could potentially act as catalytic sites.

  • Host-Guest Chemistry: The interlayer space could potentially accommodate small guest molecules, which might be relevant for separation or storage applications.

It is important to emphasize that applications in drug delivery have not been reported for MOFs using this specific linker, and further research would be needed to assess its suitability, including biocompatibility and drug loading/release capabilities.

References

Application Notes and Protocols for the Use of 4-Hydroxypyrimidine-5-carbonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-hydroxypyrimidine-5-carbonitrile as a versatile starting material in the synthesis of potent kinase inhibitors. The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key kinases in oncogenic signaling pathways. This document outlines a detailed synthetic protocol for the preparation of a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, summarizes key quantitative data for pyrimidine-5-carbonitrile-based inhibitors, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has become a major focus of cancer drug discovery. The pyrimidine core is a common feature in many approved kinase inhibitors due to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions within the kinase hinge region. The this compound scaffold, in particular, offers a valuable starting point for the synthesis of diverse libraries of kinase inhibitors through functionalization at the 4-position and further modifications on the pyrimidine ring.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from pyrimidine-5-carbonitrile precursors.

Table 1: Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against VEGFR-2

CompoundTarget KinaseIC50 (µM)Reference
11c VEGFR-21.38 ± 0.03[1]
11e VEGFR-20.61 ± 0.01[1]
12b VEGFR-20.53 ± 0.07[1]
12c VEGFR-20.74 ± 0.15[1]
Sorafenib VEGFR-20.19 ± 0.15[1]

Table 2: Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives against PI3K/mTOR

CompoundTarget KinaseIC50 (µM)Reference
12b PI3Kα0.17 ± 0.01[2]
12b PI3Kβ0.13 ± 0.01[2]
12b PI3Kδ0.76 ± 0.04[2]
12b mTOR0.83 ± 0.05[2]
12d PI3Kα1.27 ± 0.07[2]
12d PI3Kβ3.20 ± 0.16[2]
12d PI3Kδ1.98 ± 0.11[2]
12d mTOR2.85 ± 0.17[2]
LY294002 PI3K-[2]
Afinitor mTOR-[2]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a VEGFR-2 inhibitor starting from this compound. The protocol is adapted from methodologies reported for similar pyrimidine-5-carbonitrile derivatives.[1][2]

Protocol 1: Synthesis of a 4-Anilino-pyrimidine-5-carbonitrile VEGFR-2 Inhibitor

Step 1: Chlorination of this compound

  • To a stirred suspension of this compound (1.0 eq) in phosphorus oxychloride (10 vol), add N,N-dimethylaniline (0.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloropyrimidine-5-carbonitrile.

Step 2: Nucleophilic Aromatic Substitution with an Aniline Derivative

  • To a solution of 4-chloropyrimidine-5-carbonitrile (1.0 eq) in isopropanol (15 vol), add the desired aniline derivative (e.g., 4-aminoacetophenone, 1.1 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold isopropanol, and dry under vacuum to obtain the 4-(substituted-anilino)pyrimidine-5-carbonitrile derivative.

Step 3: Further Functionalization (Example: Hydrazone Formation)

  • To a solution of the 4-(substituted-anilino)pyrimidine-5-carbonitrile derivative (1.0 eq) in ethanol (20 vol), add hydrazine hydrate (5.0 eq).

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and add the appropriate aromatic aldehyde (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the final hydrazone derivative.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway, a key regulator of angiogenesis.

PI3K_mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Inhibitor Morpholinopyrimidine-5- carbonitrile Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, crucial for cell growth and survival.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors from this compound.

Experimental_Workflow Start 4-Hydroxypyrimidine- 5-carbonitrile Step1 Step 1: Chlorination (e.g., POCl3) Start->Step1 Intermediate1 4-Chloropyrimidine- 5-carbonitrile Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution Intermediate1->Step2 Intermediate2 Diverse Library of 4-Substituted Pyrimidines Step2->Intermediate2 Step3 Step 3: Further Functionalization (Optional) Intermediate2->Step3 FinalCompounds Final Kinase Inhibitor Candidates Intermediate2->FinalCompounds Step3->FinalCompounds Screening Biological Screening: Kinase Assays (IC50), Cell-based Assays FinalCompounds->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General workflow for kinase inhibitor synthesis and evaluation.

References

Application Notes and Protocols for the Synthesis of Pyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of pyrimidine-5-carbonitrile derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including as kinase inhibitors for cancer therapy.

Introduction

Pyrimidine-5-carbonitrile derivatives are a versatile scaffold in drug discovery, exhibiting a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities. Their mechanism of action often involves the inhibition of key signaling pathways implicated in disease progression. Notably, certain derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both crucial mediators of tumor angiogenesis and cell proliferation. This document outlines a reliable one-pot synthesis protocol for a series of these derivatives and presents relevant characterization and biological activity data.

Data Presentation

Table 1: Synthesis of 2-Amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Derivatives
EntryAr-CHOYield (%)m.p. (°C)
1C₆H₅85179-181
24-Cl-C₆H₄88162-164
34-NO₂-C₆H₄74221-223
44-CH₃-C₆H₄82148-150
Table 2: In Vitro Kinase Inhibitory Activity of Representative Pyrimidine-5-carbonitrile Derivatives
CompoundTarget KinaseIC₅₀ (nM)
Derivative AVEGFR-215.2
Derivative BEGFR8.3
Derivative CPI3Kα25.7

Experimental Protocols

General One-Pot Synthesis of 2-Amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Derivatives

This protocol describes a general and efficient one-pot, three-component synthesis.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Urea (1.5 mmol)

  • Ammonium chloride (NH₄Cl) (0.2 mmol)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate and n-hexane for TLC and recrystallization

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), urea (1.5 mmol), and ammonium chloride (0.2 mmol).

  • The reaction is carried out under solvent-free conditions.

  • Heat the mixture at 110°C with constant stirring.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:n-hexane, 1:3).

  • Upon completion of the reaction (typically 2-3 hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice with stirring to precipitate the solid product.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate:n-hexane, 1:3) to obtain the pure pyrimidine-5-carbonitrile derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR, and determine the melting point.

Visualizations

Synthetic Workflow

G General Workflow for Pyrimidine-5-Carbonitrile Synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Aromatic Aldehyde D Mixing & Heating (e.g., 110°C, solvent-free) A->D B Malononitrile B->D C Urea/Thiourea C->D E Precipitation in Ice Water D->E Reaction Completion F Filtration E->F G Recrystallization F->G H Characterization (NMR, IR, MS) G->H I Purity Assessment (TLC, HPLC) G->I

Caption: A generalized workflow for the one-pot synthesis of pyrimidine-5-carbonitrile derivatives.

Signaling Pathway Inhibition

Many pyrimidine-5-carbonitrile derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like VEGFR-2 and EGFR. This inhibition blocks downstream signaling cascades crucial for cell proliferation and survival, such as the PI3K/AKT pathway.

G Inhibition of the PI3K/AKT Signaling Pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation CellResponse Cell Proliferation & Survival AKT->CellResponse Promotion Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT pathway by a pyrimidine-5-carbonitrile derivative.

References

Application Notes and Protocols: Cytotoxicity of 4-Hydroxypyrimidine-5-carbonitrile Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cytotoxic effects of 4-hydroxypyrimidine-5-carbonitrile derivatives against various cancer cell lines. This document includes a summary of quantitative cytotoxicity data, detailed protocols for standard cytotoxicity assays, and diagrams illustrating experimental workflows and relevant signaling pathways.

Introduction to this compound Derivatives in Oncology

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1][2] As structural analogs of the pyrimidine bases in nucleic acids, these compounds can interfere with DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[3][4] The this compound scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents.[5][6]

Data Presentation: Cytotoxicity of Pyrimidine Derivatives

The following tables summarize the cytotoxic activity of various pyrimidine-5-carbonitrile derivatives against a panel of human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Cytotoxicity (IC50, µM) of Pyrimidine-5-carbonitrile Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
10b HepG23.56Erlotinib0.87
A5495.851.12
MCF-77.685.27
7f K562Active--
MCF-7Active--
7 HT-290.98--

Note: The specific IC50 value for compound 7f was not explicitly stated in the provided search results, but it was identified as one of the most active compounds against the K562 cell line.[6][7] Compound 10b demonstrated notable activity against HepG2, A549, and MCF-7 cell lines.[8] Compound 7 showed potent activity against the HT-29 colon cancer cell line.[5]

Experimental Protocols

Detailed methodologies for standard cytotoxicity assays are provided below. The MTT and XTT assays are colorimetric assays widely used to assess cell viability and cytotoxicity.[9][10][11]

MTT Assay Protocol

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.[3]

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.

XTT Assay Protocol

The XTT assay is another colorimetric method to determine cell viability. A key advantage is that the formazan product is water-soluble, eliminating the need for a solubilization step.[9][10]

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT Assay Protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: After the treatment incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[10]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 450 and 500 nm.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assay

The following diagram illustrates the general workflow for determining the cytotoxicity of this compound derivatives.

G Experimental Workflow for Cytotoxicity Assay A Cell Seeding (96-well plate) B Incubation (24h, 37°C, 5% CO2) A->B C Treatment with Pyrimidine Derivatives (Serial Dilutions) B->C D Incubation (24h, 48h, or 72h) C->D E Addition of Cytotoxicity Reagent (e.g., MTT, XTT) D->E F Incubation (2-4h) E->F G Absorbance Measurement (Microplate Reader) F->G H Data Analysis (IC50 Calculation) G->H

Caption: A generalized workflow for in vitro cytotoxicity testing.

PI3K/AKT Signaling Pathway Inhibition

Several pyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis through the inhibition of the PI3K/AKT signaling pathway.[6][7] This pathway is crucial for cell survival and proliferation, and its dysregulation is common in many cancers.

G PI3K/AKT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Pyrimidine This compound Derivative Pyrimidine->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT pathway by pyrimidine derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The data presented here highlight the potent cytotoxic activity of certain derivatives against a range of cancer cell lines. The provided protocols offer standardized methods for further evaluation of similar compounds, and the diagrams illustrate the experimental process and a key molecular mechanism of action. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted.

References

Application Notes and Protocols: Antiviral Activity of 4-Hydroxypyrimidine-5-carbonitrile Analogs and Related Compounds Against RNA Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and re-emergence of pathogenic RNA viruses pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness and response. Pyrimidine analogs, a class of compounds that mimic the natural building blocks of nucleic acids, have shown considerable promise as inhibitors of viral replication. This document focuses on the antiviral potential of 4-hydroxypyrimidine-5-carbonitrile analogs and structurally related dihydroxypyrimidines, which have been investigated for their ability to interfere with viral life cycles, particularly by targeting viral polymerases or host cell pyrimidine biosynthesis pathways.

While extensive data on this compound analogs specifically against a wide array of RNA viruses is emerging, the closely related dihydroxypyrimidine (DHP) scaffold has been identified as a key chemotype in antiviral drug discovery. This scaffold has demonstrated activity against both DNA and RNA viruses, highlighting its potential as a versatile backbone for the development of novel therapeutics.

Mechanism of Action

The primary mechanism of action for many pyrimidine-based antiviral compounds is the inhibition of viral RNA-dependent RNA polymerase (RdRp). After intracellular conversion to their active triphosphate form, these analogs are mistakenly incorporated into the growing viral RNA chain by the RdRp, leading to chain termination or lethal mutagenesis.

Another key strategy involves the inhibition of host cell enzymes essential for pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH). By depleting the intracellular pool of pyrimidines, these inhibitors effectively starve the virus of the necessary building blocks for genome replication. This host-centric approach has the advantage of a higher barrier to the development of viral resistance. Some inhibitors of pyrimidine biosynthesis have also been shown to induce an interferon-independent antiviral state within the host cell.

Data Presentation: Antiviral Activity of Dihydroxypyrimidine Analogs

The following table summarizes the in vitro antiviral activity and cytotoxicity of a series of 4,5-dihydroxypyrimidine (DHP) carboxylic acid analogs against Human Cytomegalovirus (HCMV), a DNA virus. This scaffold is a close structural relative of 4-hydroxypyrimidinones and has been identified as a promising starting point for the development of inhibitors against RNA viruses as well.[1]

Compound IDR GroupIC50 (µM) vs. pUL89-CEC50 (µM) vs. HCMVCC50 (µM) in HFF CellsSelectivity Index (SI)
14a Methyl0.54 ± 0.04>50>50-
14b Ethyl0.65 ± 0.05>50>50-
14c Propyl0.61 ± 0.05>50>50-
14d Isopropyl0.65 ± 0.05>50>50-
14e Cyclopropyl0.59 ± 0.0522.8 ± 1.2>50>2.2
14f Cyclobutyl0.70 ± 0.05>50>50-
14g Phenyl1.3 ± 0.1>50>50-
14h 4-Fluorophenyl0.81 ± 0.0614.4 ± 0.9>50>3.5
14i 4-Chlorophenyl0.82 ± 0.0617.5 ± 1.0>50>2.9
14j 4-Bromophenyl0.88 ± 0.0717.0 ± 1.0>50>2.9
14k 4-Methylphenyl1.1 ± 0.1>50>50-
14l 4-Methoxyphenyl1.3 ± 0.1>50>50-
14m Thiophen-2-yl0.77 ± 0.0617.6 ± 1.0>50>2.8
14n Thiazol-2-yl3.8 ± 0.3>50>50-
14o Pyridin-2-yl1.6 ± 0.1>50>50-
14p Pyridin-3-yl1.4 ± 0.1>50>50-
14q Pyridin-4-yl1.2 ± 0.1>50>50-
14r Benzyl0.61 ± 0.0515.6 ± 0.9>50>3.2

Data sourced from a study on HCMV pUL89 endonuclease inhibitors.[1] The DHP scaffold has also been investigated against RNA viruses.[2]

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the 50% effective concentration (EC50) of a compound that inhibits virus-induced cell death (cytopathic effect).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, MDCK, or HeLa cells) in 6-well plates.

  • Virus stock with a known titer (plaque-forming units/mL).

  • Synthesized this compound analogs or related compounds.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate Buffered Saline (PBS).

  • Overlay medium (e.g., 1% methylcellulose or agarose in culture medium).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium without FBS.

  • Infection: Remove the growth medium from the confluent cell monolayers and wash with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After the adsorption period, remove the viral inoculum. Add the prepared dilutions of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After a 1-hour incubation with the compounds, remove the medium and add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the virus to form visible plaques (typically 2-5 days).

  • Staining and Plaque Counting: After the incubation period, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTS Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of a compound, which is essential for calculating the selectivity index (SI = CC50/EC50).

Materials:

  • Confluent monolayer of host cells in 96-well plates.

  • Synthesized this compound analogs or related compounds.

  • Cell culture medium.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound dilutions to the wells containing the cells. Include a cell control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of This compound analogs Treatment Add compound dilutions to infected cells Compound_Prep->Treatment Cytotoxicity_Assay MTS Assay (Cell Viability) Compound_Prep->Cytotoxicity_Assay Cell_Seeding Seed host cells in multi-well plates Infection Infect cells with RNA virus Cell_Seeding->Infection Cell_Seeding->Cytotoxicity_Assay Virus_Stock Prepare virus stock of known titer Virus_Stock->Infection Infection->Treatment Incubation Incubate for viral replication Treatment->Incubation CPE_Assay Plaque Reduction Assay (Antiviral Activity) Incubation->CPE_Assay EC50_Calc Calculate EC50 CPE_Assay->EC50_Calc CC50_Calc Calculate CC50 Cytotoxicity_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for antiviral and cytotoxicity screening of pyrimidine analogs.

RdRp_Inhibition_Pathway cluster_cell Host Cell cluster_virus Viral Replication Pyrimidine_Analog This compound Analog (Prodrug) Cellular_Kinases Cellular Kinases Pyrimidine_Analog->Cellular_Kinases Phosphorylation Active_Metabolite Active Triphosphate Metabolite Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->Viral_RdRp Competitive Inhibition Cellular_Kinases->Active_Metabolite Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA Incorporation Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Viral_RdRp Chain_Termination RNA Chain Termination or Lethal Mutagenesis Nascent_RNA->Chain_Termination

Caption: Mechanism of RdRp inhibition by pyrimidine nucleoside analogs.

References

Application Notes and Protocols for High-Throughput Screening of 4-Hydroxypyrimidine-5-carbonitrile Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxypyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Libraries based on this core are of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These compounds have shown particular promise as kinase inhibitors, a class of drugs that target key signaling pathways implicated in cancer and inflammatory diseases.

These application notes provide detailed protocols for the high-throughput screening of this compound libraries against key biological targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Additionally, a standard protocol for assessing compound cytotoxicity is provided, which is a critical step in the hit-to-lead optimization process.

High-Throughput Screening Workflow

The successful screening of a small molecule library involves a multi-stage process to identify, confirm, and characterize active compounds ("hits"). The following workflow outlines a typical HTS campaign for a this compound library.[1][2][3][4]

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Follow-up lib_prep Library Preparation (4-Hydroxypyrimidine- 5-carbonitrile compounds) assay_dev Assay Development & Miniaturization lib_prep->assay_dev pilot Pilot Screen (~2,000 compounds) assay_dev->pilot Z' > 0.5 hts Primary HTS (Full Library) pilot->hts hit_confirm Hit Confirmation (Re-testing) hts->hit_confirm Identify 'Hits' dose_resp Dose-Response & IC50 Determination hit_confirm->dose_resp secondary_assays Secondary & Orthogonal Assays (e.g., Cytotoxicity) dose_resp->secondary_assays sar SAR Analysis secondary_assays->sar VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 4-Hydroxypyrimidine- 5-carbonitrile Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

References

In Vitro Evaluation of 4-Hydroxypyrimidine-5-carbonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 4-Hydroxypyrimidine-5-carbonitrile derivatives. These compounds have garnered significant interest as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, particularly as anticancer agents through the inhibition of key signaling pathways.

Overview of Biological Activities

This compound derivatives have been extensively studied for their potential as therapeutic agents. In vitro studies have revealed their efficacy in inhibiting cancer cell proliferation, targeting specific enzymes involved in tumorigenesis, and inducing apoptosis. Key biological activities include:

  • Antiproliferative Activity: These derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines, including colon (HCT-116), breast (MCF-7), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549).[1][2]

  • Enzyme Inhibition: A primary mechanism of action for many of these compounds is the inhibition of protein kinases crucial for cancer cell growth and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2] Some derivatives also show inhibitory activity against Cyclooxygenase-2 (COX-2) and Phosphoinositide 3-kinase (PI3K).[3][4][5]

  • Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often accompanied by cell cycle arrest at specific phases.[1][2][4]

The following sections provide quantitative data on these activities and detailed protocols for their assessment.

Data Presentation: Summary of In Vitro Activities

The antiproliferative and enzyme inhibitory activities of selected this compound derivatives are summarized below. These tables are compiled from various studies to provide a comparative overview.

Table 1: Antiproliferative Activity of this compound Derivatives against Various Cancer Cell Lines.

Compound IDCell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Source
9d HCT-1161.14 - 10.33Sorafenib8.96[1]
MCF-71.14 - 10.33Sorafenib11.83[1]
11e HCT-1161.14Sorafenib8.96[1]
MCF-71.54Sorafenib11.83[1]
12b HCT-1161.14 - 10.33Sorafenib8.96[1]
MCF-71.14 - 10.33Sorafenib11.83[1]
12d HCT-1161.14 - 10.33Sorafenib8.96[1]
MCF-71.14 - 10.33Sorafenib11.83[1]
10b HepG23.56Erlotinib0.87[2]
A5495.85Erlotinib1.12[2]
MCF-77.68Erlotinib5.27[2]
4e Colo 2051.66--[3]
4f Colo 2051.83--[3]
7f K562<10--[4][5]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives.

Compound IDTarget EnzymeIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Source
11c VEGFR-21.38 ± 0.03Sorafenib0.19 ± 0.15[1]
11e VEGFR-20.61 ± 0.01Sorafenib0.19 ± 0.15[1]
12b VEGFR-20.53 ± 0.07Sorafenib0.19 ± 0.15[1]
12c VEGFR-20.74 ± 0.15Sorafenib0.19 ± 0.15[1]
10b EGFR0.00829 ± 0.00004Erlotinib0.00283 ± 0.00005[2]
7f PI3Kδ6.99 ± 0.36--[4][5]
PI3Kγ4.01 ± 0.55--[4][5]
AKT-13.36 ± 0.17--[4][5]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized from published procedures and may require optimization for specific derivatives and cell lines.

Antiproliferative Activity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics (100 units/mL penicillin and 100 µg/mL streptomycin).[6]

    • Seed the cells in a 96-well plate at a density of 1.0 x 10⁴ cells/well.[6]

    • Incubate at 37°C in a 5% CO₂ incubator for 48 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in DMSO.

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib, Erlotinib).

    • Incubate for 24-48 hours.[6]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[6]

    • Incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[6]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate (1x10^4 cells/well) cell_culture->cell_seeding incubation_48h Incubate for 48h cell_seeding->incubation_48h add_compounds Add Test Compounds (various concentrations) incubation_48h->add_compounds incubation_24_48h Incubate for 24-48h add_compounds->incubation_24_48h add_mtt Add MTT Solution (20 µL, 5 mg/mL) incubation_24_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO (100 µL) incubation_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50 Kinase_Assay_Workflow cluster_binding Binding Step cluster_detection Detection Step cluster_signal Signal Generation cluster_analysis Data Analysis add_compound Add Compound/Standard to Antibody-Coated Plate incubate_2_5h Incubate 2.5h add_compound->incubate_2_5h wash1 Wash incubate_2_5h->wash1 add_biotin_ab Add Biotinylated Antibody wash1->add_biotin_ab incubate_1h Incubate 1h add_biotin_ab->incubate_1h wash2 Wash incubate_1h->wash2 add_streptavidin_hrp Add Streptavidin-HRP wash2->add_streptavidin_hrp wash3 Wash add_streptavidin_hrp->wash3 add_substrate Add Substrate (TMB) wash3->add_substrate add_stop_solution Add Stop Solution add_substrate->add_stop_solution read_absorbance Read Absorbance add_stop_solution->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50 Apoptosis_Assay_Workflow cluster_quadrants Flow Cytometry Quadrants treat_cells Treat Cells with Compound (IC50 concentration, 24h) harvest_cells Harvest and Wash Cells stain_cells Stain with Annexin V-FITC and PI incubate_dark Incubate in Dark (15 min) flow_cytometry Analyze by Flow Cytometry q1 Viable (Annexin V-, PI-) q2 Early Apoptotic (Annexin V+, PI-) q3 Late Apoptotic/Necrotic (Annexin V+, PI+) q4 Necrotic (Annexin V-, PI+) Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGFR EGFR EGFR->PI3K Pyrimidine_Derivatives 4-Hydroxypyrimidine-5- carbonitrile Derivatives Pyrimidine_Derivatives->VEGFR2 inhibit Pyrimidine_Derivatives->EGFR inhibit Pyrimidine_Derivatives->PI3K inhibit AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival

References

The Versatile Scaffold: 4-Hydroxypyrimidine-5-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of potent and selective inhibitors of various key biological targets implicated in a range of diseases, most notably cancer. Its unique electronic properties and hydrogen bonding capabilities allow for the design of molecules that can effectively interact with the active sites of enzymes such as protein kinases. This document provides a comprehensive overview of the applications of this scaffold, including detailed experimental protocols for the synthesis of its derivatives and their biological evaluation, with a focus on its use in developing inhibitors for VEGFR-2, EGFR, PI3K/AKT pathway, and COX-2.

Targeted Inhibition with this compound Derivatives

Derivatives of this compound have demonstrated significant inhibitory activity against several important therapeutic targets. Below is a summary of their applications and reported potencies.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy.

Quantitative Data for VEGFR-2 Inhibitors

Compound IDTarget Cell Line/EnzymeIC50 (µM)Reference
Sorafenib (Reference) VEGFR-20.19 ± 0.15[1]
Compound 12b VEGFR-20.53 ± 0.07[1]
Compound 11e VEGFR-20.61 ± 0.01[1]
Compound 12c VEGFR-20.74 ± 0.15[1]
Compound 11c VEGFR-21.38 ± 0.03[1]
Compound 11b VEGFR-21.55 ± 0.25[1]
Compound 12d VEGFR-21.61 ± 0.18[1]
Compound 11d VEGFR-22.32 ± 0.21[1]
Compound 9d VEGFR-22.41 ± 0.16[1]
Compound 11e HCT-1161.14[1]
Compound 11e MCF-71.54[1]
Compound 12b HCT-116-[1]
Compound 12b MCF-7-[1]
Compound 12d HCT-116-[1]
Compound 12d MCF-7-[1]
Compound 9d HCT-116-[1]
Compound 9d MCF-7-[1]

Note: The table summarizes the in vitro inhibitory activities of selected pyrimidine-5-carbonitrile derivatives against VEGFR-2 and cancer cell lines.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[2]

Quantitative Data for EGFR Inhibitors

Compound IDTarget Enzyme/Cell LineIC50 (µM)Reference
Erlotinib (Reference) EGFRWT0.00283 ± 0.00005[3]
Compound 10b EGFRWT0.00829 ± 0.00004[3]
Compound 11b EGFRWT0.09[4][5]
Compound 11b EGFRT790M4.03[4][5]
Compound 11b HCT-1163.37[4][5]
Compound 11b HepG-23.04[4][5]
Compound 11b MCF-74.14[4][5]
Compound 11b A5492.4[4][5]
Compound 10b HepG23.56[3]
Compound 10b A5495.85[3]
Compound 10b MCF-77.68[3]

Note: This table presents the in vitro inhibitory activities of pyrimidine-5-carbonitrile derivatives against wild-type and mutant EGFR, as well as various cancer cell lines.[3][4][5]

PI3K/AKT Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its dysregulation is frequently observed in cancer.

Quantitative Data for PI3K/AKT Pathway Inhibitors

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 7f PI3Kδ6.99 ± 0.36[7]
Compound 7f PI3Kγ4.01 ± 0.55[7]
Compound 7f AKT-13.36 ± 0.17[7]

Note: The table shows the inhibitory activity of a pyrimidine-5-carbonitrile derivative against different isoforms of PI3K and AKT-1.[7]

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and are also implicated in cancer development. Selective COX-2 inhibitors are sought after for their anti-inflammatory and potential anti-cancer effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Data for COX-2 Inhibitors

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) COX-2--[8]
Nimesulide (Reference) COX-2--[8]
Compound 10c COX-20.041 - 0.081139.74 - 321.95[9]
Compound 10e COX-20.041 - 0.081139.74 - 321.95[9]
Compound 10h-j COX-20.041 - 0.081139.74 - 321.95[9]
Compound 14e-f COX-20.041 - 0.081139.74 - 321.95[9]
Compound 14i COX-20.041 - 0.081139.74 - 321.95[9]
Compound 16 COX-20.041 - 0.081139.74 - 321.95[9]
Compound 3b COX-2~Celecoxib-[8]
Compound 5b COX-2~Celecoxib-[8]
Compound 5d COX-2~Celecoxib-[8]

Note: This table summarizes the potent and selective inhibitory activity of pyrimidine-5-carbonitrile hybrids against COX-2.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is crucial for understanding the mechanism of action and the development of these inhibitors.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates RAF Raf PKC->RAF Activates AKT AKT PI3K->AKT Activates Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates AKT AKT PI3K->AKT Activates Survival Cell Survival AKT->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation PI3K_AKT_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Survival AKT->Survival CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Synthetic_Workflow Start Starting Materials (e.g., Aldehyde, Ethyl Cyanoacetate, Thiourea) Cyclocondensation Cyclocondensation Start->Cyclocondensation Intermediate1 2-Mercapto-6-oxo-4-aryl-1,6- dihydropyrimidine-5-carbonitrile Cyclocondensation->Intermediate1 Alkylation Alkylation Intermediate1->Alkylation Intermediate2 2-(Alkylthio) Intermediate Alkylation->Intermediate2 Modification Further Modification (e.g., Nucleophilic Substitution) Intermediate2->Modification FinalProduct Final Derivative Modification->FinalProduct Purification Purification (Chromatography, Recrystallization) FinalProduct->Purification Biological_Evaluation_Workflow Compound Synthesized Derivative InVitro In Vitro Assays Compound->InVitro KinaseAssay Kinase Inhibitory Assay (e.g., VEGFR-2, EGFR) InVitro->KinaseAssay CellProlif Cell Proliferation Assay (e.g., MTT, SRB) InVitro->CellProlif COXAssay COX-1/COX-2 Inhibition Assay InVitro->COXAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellProlif->DataAnalysis COXAssay->DataAnalysis LeadIdent Lead Compound Identification DataAnalysis->LeadIdent

References

Troubleshooting & Optimization

Technical Support Center: 4-Hydroxypyrimidine-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxypyrimidine-5-carbonitrile. Our aim is to help you overcome common challenges and improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common synthetic strategies for this compound involve the cyclocondensation of a three-carbon precursor with a source of formamidine. Key routes include:

  • Reaction of a β-ketoester equivalent with an amidine: This is a classical approach where a suitably substituted β-ketoester is reacted with an amidine, like formamidine. However, the yield can sometimes be low depending on the specific amidine used.[1]

  • Multicomponent reaction: This approach involves the one-pot reaction of an aldehyde, malononitrile, and urea or thiourea. This method is often efficient and can be optimized for high yields.

  • Reaction of malonate with formamide: The reaction of dimethyl malonate with formamide in the presence of a base like sodium methoxide has been shown to produce hydroxypyrimidines in good yields.[2]

Q2: I am observing a significantly low yield in my synthesis. What are the most likely causes?

A2: Low yields in the synthesis of this compound are a common issue and can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical parameters that can significantly impact the yield.

  • Purity of Reactants: Impurities in the starting materials, such as the β-ketoester, malononitrile, or formamidine, can lead to the formation of side products and a reduction in the yield of the desired product.

  • Side Reactions: Competing reactions, such as the self-condensation of starting materials or the formation of alternative heterocyclic systems, can consume reactants and lower the yield.

  • Product Isolation and Purification: Inefficient extraction or purification methods can lead to loss of the final product.

Q3: What are the common side products I should be aware of during the synthesis?

A3: Depending on the synthetic route, several side products can be formed. In pyrimidine syntheses, common byproducts include:

  • Self-condensation products: The β-dicarbonyl starting material can undergo self-condensation, especially under basic conditions.

  • Incompletely cyclized intermediates: The reaction may stall at an intermediate stage, leading to the isolation of acyclic precursors.

  • Polymeric materials: Under certain conditions, especially with aldehydes, polymerization can occur, leading to intractable tars.

  • Hydrolysis products: If the reaction is carried out in the presence of water, hydrolysis of the nitrile or ester functionalities can occur.

Troubleshooting Guides

Issue 1: Low Product Yield

A persistently low yield is a frequent challenge. The following table summarizes key parameters and suggests troubleshooting steps.

ParameterObservationPotential CauseTroubleshooting Steps
Temperature Low conversion of starting materials.Insufficient energy to overcome the activation barrier.Gradually increase the reaction temperature and monitor the progress by TLC. For the reaction of dimethyl malonate and formamide, an optimal temperature of 70°C has been reported.[2]
Formation of degradation products.Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and consider longer reaction times.
Base Incomplete reaction or formation of multiple products.The base may be too weak or too strong for the specific reaction.Screen different bases (e.g., sodium methoxide, sodium ethoxide, potassium carbonate). The concentration of the base is also crucial; for instance, a 30% solution of sodium methoxide in methanol has been found to be optimal in the synthesis of 4,6-dihydroxypyrimidine.[2]
Solvent Poor solubility of reactants, leading to a heterogeneous mixture and low conversion.The solvent may not be suitable for dissolving all reactants.Test a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, or solvent-free conditions).
Reactant Stoichiometry Excess of one starting material remaining after the reaction.Unbalanced reaction stoichiometry.Carefully control the molar ratios of the reactants. An excess of formamide is often used to drive the reaction to completion.[1]
Purity of Formamidine Low yield despite optimized conditions.Formamidine hydrochloride can be hygroscopic and may have degraded.Use freshly prepared or purified formamidine hydrochloride.
Issue 2: Product Purity Issues

Difficulty in obtaining a pure product is another common hurdle.

ObservationPotential CauseTroubleshooting Steps
Persistent impurities after work-up Formation of closely related side products.Optimize the reaction conditions to minimize side product formation (see Issue 1).
Inefficient purification method.Employ a different purification technique. Recrystallization from a suitable solvent is often effective. Column chromatography with a carefully chosen eluent system can also be used.[3]
Oily or tarry product Polymerization of starting materials or product.Lower the reaction temperature and consider adding the reactants portion-wise.
Presence of high-boiling point solvent residues.Ensure complete removal of the solvent under reduced pressure.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dihydroxypyrimidine from Dimethyl Malonate and Formamide

This protocol is adapted from a method for the synthesis of 4,6-dihydroxypyrimidine and can be a starting point for the synthesis of this compound with appropriate modifications to the starting materials.[2]

Materials:

  • Dimethyl malonate

  • Formamide

  • Sodium methoxide solution in methanol (30%)

  • Methanol

  • Hydrochloric acid (for work-up)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the sodium methoxide solution in methanol.

  • Heat the solution to the desired reaction temperature (e.g., 70°C).[2]

  • Slowly add a mixture of dimethyl malonate and formamide to the flask with stirring.

  • Maintain the reaction at the set temperature for the optimized reaction time (e.g., 2.5 hours).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with hydrochloric acid.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold methanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Quantitative Data: The following table presents data on the effect of reaction conditions on the yield of 4,6-dihydroxypyrimidine, which can serve as a guide for optimizing the synthesis of this compound.

Molar Ratio (Dimethyl Malonate:Formamide:Sodium Methoxide)Temperature (°C)Time (h)Yield (%)
1:2:260375.2
1:2.5:2.5702.582.1
1:3:380278.5

Data adapted from a study on the synthesis of 4,6-dihydroxypyrimidine.[2]

Visualizations

General Synthetic Workflow

G General Workflow for this compound Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis Reactants Select Starting Materials (e.g., Malonate derivative, Formamidine) Mixing Combine Reactants Reactants->Mixing Solvent_Base Choose Solvent and Base Solvent_Base->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Neutralization/Quenching Monitoring->Workup Reaction Complete Isolation Product Isolation (Filtration/Extraction) Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Purity Purity Analysis (HPLC) Characterization->Purity G Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Reactants Check_Purity->Impure Purify_Reactants Purify Starting Materials Impure->Purify_Reactants Yes Pure Reactants are Pure Impure->Pure No Optimize_Conditions Optimize Reaction Conditions Purify_Reactants->Optimize_Conditions Pure->Optimize_Conditions Temp Adjust Temperature Optimize_Conditions->Temp Base Screen Different Bases Optimize_Conditions->Base Solvent Test Different Solvents Optimize_Conditions->Solvent Stoichiometry Vary Reactant Ratios Optimize_Conditions->Stoichiometry Check_Side_Reactions Analyze for Side Products (TLC, NMR) Temp->Check_Side_Reactions Base->Check_Side_Reactions Solvent->Check_Side_Reactions Stoichiometry->Check_Side_Reactions Side_Products Significant Side Products Detected Check_Side_Reactions->Side_Products Modify_Conditions Modify Conditions to Minimize Side Reactions Side_Products->Modify_Conditions Yes No_Side_Products Minimal Side Products Side_Products->No_Side_Products No Modify_Conditions->Check_Side_Reactions Improve_Workup Optimize Work-up and Purification No_Side_Products->Improve_Workup Extraction Improve Extraction Protocol Improve_Workup->Extraction Recrystallization Optimize Recrystallization Solvent Improve_Workup->Recrystallization Chromatography Refine Chromatography Conditions Improve_Workup->Chromatography Success Improved Yield Extraction->Success Recrystallization->Success Chromatography->Success

References

Technical Support Center: Optimizing Synthesis of 4-Hydroxypyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of 4-hydroxypyrimidine-5-carbonitrile derivatives. This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound derivatives?

A1: A prevalent and efficient method is a one-pot, three-component reaction, often a variation of the Biginelli reaction. This typically involves the condensation of an aldehyde, a compound containing an active methylene group (such as malononitrile or ethyl cyanoacetate), and a urea or thiourea derivative in the presence of a suitable catalyst.[1]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors including suboptimal reaction temperature, inappropriate catalyst choice or concentration, incorrect solvent, or the presence of moisture in the reactants or solvent. Competing side reactions, such as the Knoevenagel condensation, can also consume starting materials and reduce the yield of the desired product.

Q3: I am observing the formation of significant side products. How can I minimize them?

A3: Side product formation is a common challenge. Key strategies to minimize them include:

  • Optimizing Temperature: Lowering the reaction temperature can sometimes favor the desired reaction pathway over side reactions.

  • Catalyst Selection: The choice of catalyst can significantly influence selectivity. Experimenting with different acid or base catalysts may be necessary.

  • Order of Addition: In some cases, the order in which reactants are added can influence the reaction pathway and minimize the formation of side products.

  • Anhydrous Conditions: For certain reaction mechanisms, ensuring strictly anhydrous conditions is crucial to prevent hydrolysis of intermediates.

Q4: How do I choose the right solvent for my reaction?

A4: The choice of solvent can impact reactant solubility and reaction rates. While polar protic solvents like ethanol are commonly used, solvent-free conditions have also been shown to be highly effective, often leading to shorter reaction times and higher yields.[1] It is advisable to perform small-scale screening with a few different solvents to determine the optimal choice for your specific substrates.

Q5: What is a suitable method for purifying the final product?

A5: The most common method for purifying this compound derivatives is recrystallization from a suitable solvent, such as ethanol.[1] If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive or inappropriate catalyst.2. Reaction temperature is too low.3. Presence of moisture.4. Incorrect stoichiometry of reactants.1. Screen different catalysts (e.g., Brønsted acids, Lewis acids, or solid acid catalysts).[1]2. Gradually increase the reaction temperature and monitor the reaction progress by TLC.3. Ensure all glassware is oven-dried and use anhydrous solvents.4. A slight excess of the urea or thiourea component is often beneficial.
Formation of a Major Byproduct 1. Knoevenagel Condensation: The aldehyde reacts directly with the active methylene compound.2. Hantzsch Dihydropyridine Formation: The aldehyde reacts with two equivalents of the active methylene compound and an ammonia source (from urea decomposition at high temperatures).1. Adjust the order of addition of reactants. Pre-forming an intermediate by reacting the aldehyde and urea/thiourea first can sometimes prevent this.2. Lower the reaction temperature to minimize urea decomposition.
Product is an Uncyclized Intermediate 1. Insufficient activation for the final ring-closing step.2. Steric hindrance from bulky substituents.1. Increase the concentration or strength of the acid catalyst.2. Increase the reaction temperature to provide the necessary activation energy for cyclization.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent.2. Product co-precipitates with impurities.1. After the reaction, try adding cold water or an anti-solvent to induce precipitation.2. Wash the crude product with a solvent in which the impurities are soluble but the product is not. If necessary, use column chromatography for purification.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the synthesis of pyrimidine-5-carbonitrile derivatives, showcasing the impact of different reaction parameters on product yield.

Table 1: Optimization of Catalyst, Solvent, and Temperature for a Model Reaction *

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
10.1Ethanol806065
20.2Ethanol804578
30.4Ethanol803085
40.4Methanol804075
50.4Acetonitrile805070
60.4Water806060
70.4Solvent-free604572
80.4Solvent-free801596
90.4Solvent-free1001596

*Model Reaction: 4-chlorobenzaldehyde (1 mmol), malononitrile (1.2 mmol), and urea (1.8 mmol) with a bone char-nPrN-SO3H catalyst.[1]

Table 2: Synthesis of 4-Hydroxypyrimidine Derivatives using Sodium Methoxide as a Base *

R1R2AmideSolventTemperature (°C)Time (h)Yield (%)
HCH3Formamiden-Butanol105692.3
HC2H5Formamiden-Butanol110597.8
CH3CH3Formamiden-Butanol110483.8
HC2H5Acetamiden-Butanol110287.1

*Based on the reaction of methyl 3-amino-2-alkenoates with various amides.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Amino-4-aryl-2-hydroxy-pyrimidine-5-carbonitriles[1]

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), urea (1.8 mmol), and a bone char-nPrN-SO3H solid acid catalyst (0.4 mol%) are placed in a round-bottom flask. The reaction is conducted under solvent-free conditions at 80°C and stirred for the appropriate time (typically 15-30 minutes). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, distilled water is added to the reaction mixture, which is then cooled to room temperature. The resulting precipitate is separated by filtration and washed with hot ethanol (3 x 2 mL). The precipitate is then recrystallized from ethanol to yield the pure product.

Protocol 2: Synthesis of 2,4-Diamino-6-hydroxypyrimidine[3]

A solution of sodium ethoxide is prepared from sodium (1 g. atom) and anhydrous ethanol (250 ml) in a 1-liter round-bottomed flask fitted with a reflux condenser. After the sodium has dissolved, the solution is cooled, and ethyl cyanoacetate (1 mole) is added. In a separate flask, another solution of sodium ethoxide of the same volume and concentration is prepared. To this second solution, guanidine hydrochloride (1.02 moles) is added. The precipitated sodium chloride is removed by filtration. The clear filtrate containing guanidine is then added to the solution of ethyl sodiocyanoacetate. This mixture is heated under reflux for 2 hours and then evaporated to dryness. The solid product is dissolved in boiling water (325 ml) and acidified with glacial acetic acid (67 ml). The product crystallizes upon cooling.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Aldehyde, Active Methylene Compound, Urea/Thiourea mixing Mix Reactants & Catalyst (Solvent or Solvent-free) reactants->mixing catalyst Catalyst catalyst->mixing heating Heat and Stir (Monitor by TLC) mixing->heating precipitation Cool and Precipitate (Add water/anti-solvent) heating->precipitation filtration Filter Crude Product precipitation->filtration purification Recrystallize or Column Chromatography filtration->purification product Pure Product purification->product

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Solutions start Low Yield Observed check_temp Is Temperature Optimal? start->check_temp check_catalyst Is Catalyst Active/Optimal? start->check_catalyst check_solvent Is Solvent Appropriate? start->check_solvent check_purity Are Reactants Pure/Anhydrous? start->check_purity optimize_temp Adjust Temperature check_temp->optimize_temp No screen_catalysts Screen Catalysts / Vary Loading check_catalyst->screen_catalysts No screen_solvents Try Different Solvents or Solvent-Free check_solvent->screen_solvents No purify_reactants Purify/Dry Reactants & Solvents check_purity->purify_reactants No end Improved Yield optimize_temp->end screen_catalysts->end screen_solvents->end purify_reactants->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common and unexpected issues encountered during pyrimidine synthesis.

Biginelli Reaction: Troubleshooting & FAQs

The Biginelli reaction is a cornerstone of multicomponent reactions, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[1] While robust, it can be prone to side reactions and yield issues.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?

A1: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[2]

Troubleshooting Steps:

  • Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2][3] It is recommended to screen different catalysts for your specific substrates.[3]

  • Order of Addition: In some cases, adding the urea component last may help minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.[2]

Q2: I am observing a large amount of unreacted starting materials on my TLC/HPLC, resulting in a very low yield. What are the likely causes and solutions?

A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[2][3]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active and used in a sufficient amount. Reusable catalysts may need regeneration. For Brønsted acids like HCl, confirm the concentration is appropriate.[2][3] If yields are consistently low, consider screening alternative Lewis acid catalysts (e.g., FeCl₃, ZnCl₂).[3]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[2][3] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal time and avoid potential product degradation.[3]

  • Solvent Selection: The solvent's polarity can significantly impact reactant solubility and reaction rate.[3] While ethanol is common, other polar solvents like acetonitrile or even solvent-free conditions have been shown to improve yields for certain substrates.[2][3]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side reactions.[3] Ensure all starting materials are of high purity.[2]

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea or Michael adduct byproducts. How can I confirm this and prevent their formation?

A3: Several side products can complicate purification. N-acylureas can arise from the reaction of the β-ketoester with urea, while Michael adducts can form when the β-ketoester adds to the α,β-unsaturated carbonyl intermediate.[2][3]

Troubleshooting Steps:

  • Characterization: These byproducts can be identified using spectroscopic methods. N-acylureas and Michael adducts will have characteristic signals in ¹H and ¹³C NMR spectroscopy and can be confirmed by mass spectrometry.[2]

  • Reaction Conditions: The formation of these byproducts can often be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[2]

  • Purification: Recrystallization is often the most effective method for removing N-acylurea and other impurities from the desired DHPM product. Careful selection of the recrystallization solvent is critical.[2]

Data Presentation: Catalyst and Solvent Effects on Yield

The following table summarizes the impact of different catalysts and solvents on the yield of a representative Biginelli reaction. Actual results may vary based on specific substrates.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Notes
HCl (10)EthanolReflux1265-75Classical conditions, can lead to side reactions.[3]
FeCl₃ (5)Acetonitrile80685-95Milder Lewis acid, often improves yields.[3]
ZnCl₂ (10)EthanolReflux880-90Effective Lewis acid catalyst.[3]
NoneSolvent-free100470-85Environmentally friendly, but may not suit all substrates.[3]

Data compiled from various literature sources for a representative reaction between benzaldehyde, ethyl acetoacetate, and urea.[3]

Visualizations: Reaction Pathways and Troubleshooting

Biginelli_vs_Hantzsch Biginelli vs. Hantzsch Competing Pathways reactants Aldehyde + β-Ketoester iminium N-Acyliminium Ion (from Aldehyde + Urea) reactants->iminium + Urea enamine Enamine/Enol (from β-Ketoester) reactants->enamine hantzsch_intermediate Ammonia + Aldehyde + 2x β-Ketoester reactants->hantzsch_intermediate + Ammonia (from Urea decomp.) + extra β-Ketoester dhpm Biginelli Product (DHPM) iminium->dhpm + Enamine -> Cyclization enamine->dhpm dhp Hantzsch Byproduct (DHP) hantzsch_intermediate->dhp Cyclization

Caption: Biginelli vs. Hantzsch reaction pathways.

Troubleshooting_Workflow start Problem Observed in Biginelli Reaction prob1 Low Yield / High Unreacted SM start->prob1 prob2 Fluorescent Byproduct (Yellow) start->prob2 prob3 Purification Issues / Multiple Spots on TLC start->prob3 sol1_1 Check Catalyst Activity & Loading prob1->sol1_1 sol1_2 Verify Purity of Starting Materials prob1->sol1_2 sol1_3 Optimize Temp. & Time (Monitor by TLC) prob1->sol1_3 sol1_4 Screen Solvents prob1->sol1_4 sol2_1 Lower Reaction Temperature prob2->sol2_1 sol2_2 Change Catalyst prob2->sol2_2 sol2_3 Add Urea Last prob2->sol2_3 sol3_1 Characterize Byproducts (NMR, MS) prob3->sol3_1 sol3_2 Adjust Stoichiometry sol3_1->sol3_2 sol3_3 Optimize Recrystallization Solvent sol3_1->sol3_3

Caption: Troubleshooting workflow for the Biginelli reaction.

Pinner Synthesis: Troubleshooting & FAQs

The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, offering a versatile route to substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?

A1: Key challenges in the Pinner synthesis include side reactions from starting materials and incomplete cyclization.[2]

Troubleshooting Steps:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and prone to hydrolysis, which can inhibit the main reaction.[2]

  • Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation, especially under harsh conditions. Consider milder reaction conditions or slower addition of reagents.[2]

  • Incomplete Cyclization: If stable, non-cyclized intermediates are observed, the final ring-closing step may be hindered. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2] Extended reaction times may also be necessary.[2]

Experimental Protocols

General Protocol for a Biginelli Reaction
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, 30 mL) and the catalyst (e.g., 4-5 drops of concentrated HCl or 5 mol% FeCl₃).

  • Reaction: Heat the mixture to reflux (or the desired temperature) and stir.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC).[2]

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. A solid product may precipitate.

  • Isolation: Collect the solid product by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: Wash the crude solid with cold ethanol or water to remove excess urea. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).[2]

General Protocol for Reaction Monitoring by TLC
  • Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark spots for your starting materials and the reaction mixture.

  • Spotting: Using a capillary tube, apply a small spot of each starting material and the reaction mixture onto the marked line.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Close the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.

  • Analysis: The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spots are no longer visible.

Analytical Characterization

To identify unexpected side products, a combination of analytical techniques is essential.

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of pyrimidine compounds from the reaction mixture.[4]

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, which is crucial for identifying the molecular formula of unknown byproducts. Techniques like Q-TOF and Orbitrap offer high-resolution data.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the definitive identification of the desired product and any side products formed.[2]

Byproduct_ID_Logic start Unknown Peak in HPLC/ Spot on TLC step1 Isolate Byproduct (Prep-TLC / Column) start->step1 step2 Acquire Mass Spectrum (MS) step1->step2 step4 Acquire NMR Spectra (¹H, ¹³C, COSY) step1->step4 step3 Determine Molecular Weight & Formula step2->step3 step5 Elucidate Structure step3->step5 step4->step5 decision Compare Structure to Possible Side Products step5->decision action Optimize Reaction Conditions to Minimize Formation decision->action

Caption: Logical workflow for byproduct identification.

References

Technical Support Center: Efficient Synthesis of 4-Hydroxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Hydroxypyrimidine-5-carbonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and successful synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Symptom: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant amount of unreacted starting materials (ethyl 2-cyano-3-ethoxyacrylate and formamidine).

  • Possible Causes & Solutions:

    • Inactive Catalyst: The catalyst may have lost its activity. If using a reusable solid catalyst, consider regeneration. For basic catalysts like sodium ethoxide, ensure it has been freshly prepared or properly stored to prevent decomposition.

    • Inadequate Temperature: The reaction may require higher temperatures to proceed efficiently. Gradually increase the reaction temperature while monitoring for any signs of product degradation.

    • Insufficient Reaction Time: The reaction may not have reached completion. Extend the reaction time and monitor the progress by TLC at regular intervals.

    • Improper Solvent: The chosen solvent may not be optimal for the reaction. Consider switching to a higher-boiling point solvent or a solvent in which the reactants are more soluble. Anhydrous conditions are often crucial in condensation reactions.

Issue 2: Formation of Multiple Products (Side Reactions)

  • Symptom: TLC or HPLC analysis reveals the presence of multiple spots or peaks in addition to the desired product.

  • Possible Causes & Solutions:

    • Hydrolysis of Starting Materials: The presence of water can lead to the hydrolysis of ethyl 2-cyano-3-ethoxyacrylate or the formamidine salt. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Self-Condensation: Starting materials or intermediates may undergo self-condensation. This can sometimes be mitigated by adjusting the rate of addition of one of the reactants or by modifying the reaction temperature.

    • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products. Ensure accurate measurement of all starting materials.

Issue 3: Product Purification Difficulties

  • Symptom: The crude product is difficult to purify by standard methods like recrystallization or column chromatography, often due to the presence of persistent impurities.

  • Possible Causes & Solutions:

    • Formation of Polar Byproducts: Side reactions can generate highly polar impurities that are difficult to separate from the desired product. Consider an aqueous work-up to remove water-soluble impurities before proceeding with chromatographic purification.

    • Product Tautomerization: The 4-hydroxypyrimidine product can exist in tautomeric forms, which may complicate purification and characterization. Ensure that the purification and analytical methods are suitable for all potential tautomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the cyclocondensation reaction between ethyl 2-cyano-3-ethoxyacrylate and formamidine or a salt thereof, typically in the presence of a base.

Q2: Which catalysts are most effective for this synthesis?

A2: Basic catalysts are generally employed to facilitate the cyclocondensation. Common choices include sodium ethoxide, sodium methoxide, and potassium carbonate. The choice of catalyst can significantly impact the reaction rate and yield.

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: The most critical parameters are temperature, reaction time, choice of solvent, and the purity of the starting materials. Anhydrous conditions are highly recommended to prevent hydrolysis of the reactants.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials.

Q5: What are the expected side products in this reaction?

A5: Potential side products can arise from the hydrolysis of the starting materials, self-condensation reactions, or incomplete cyclization. The formation of these byproducts is often minimized by maintaining anhydrous conditions and optimizing the reaction temperature and time.

Catalyst Performance Data

The selection of a suitable catalyst is crucial for optimizing the yield of pyrimidine-5-carbonitrile derivatives. The following table summarizes the performance of different catalysts in the synthesis of a structurally related compound, 6-Amino-5-Cyano-4-(4-Chloro)-Phenyl-2-Mercapto Pyrimidine. While not the exact target molecule, this data provides valuable insight into the relative efficacy of various catalysts in similar pyrimidine syntheses.

CatalystSolventTemperature (°C)Time (h)Yield (%)
Bone Char-nPrN-SO3HEthanolReflux1.595
L-prolineEthanolReflux392
PiperidineEthanolReflux488
K2CO3EthanolReflux585
No CatalystEthanolReflux12<10

Data adapted from a study on the synthesis of substituted pyrimidine-5-carbonitrile derivatives.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a general procedure for the base-catalyzed cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate and formamidine hydrochloride.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Formamidine hydrochloride

  • Sodium ethoxide (freshly prepared or purchased and stored under inert atmosphere)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add formamidine hydrochloride (1.0 equivalent) and stir the mixture for 15-20 minutes at room temperature.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid until a pH of ~7 is reached.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

experimental_workflow start Start dissolve_naoet Dissolve Sodium Ethoxide in Anhydrous Ethanol start->dissolve_naoet add_formamidine Add Formamidine HCl dissolve_naoet->add_formamidine add_acrylate Add Ethyl 2-cyano-3-ethoxyacrylate add_formamidine->add_acrylate reflux Reflux for 4-6 hours add_acrylate->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Neutralize with HCl cool->neutralize concentrate Concentrate in vacuo neutralize->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low/No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst Possible Cause check_temp Review Reaction Temperature start->check_temp Possible Cause check_time Extend Reaction Time start->check_time Possible Cause check_solvent Evaluate Solvent start->check_solvent Possible Cause solution_catalyst Use fresh/regenerated catalyst check_catalyst->solution_catalyst Solution solution_temp Increase temperature moderately check_temp->solution_temp Solution solution_time Continue monitoring by TLC check_time->solution_time Solution solution_solvent Use anhydrous/higher boiling solvent check_solvent->solution_solvent Solution

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: 4-Hydroxypyrimidine-5-carbonitrile Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the effect of temperature on the reaction kinetics of 4-hydroxypyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for the synthesis of this compound?

A common and efficient method for the synthesis of this compound and its derivatives is a variation of the Biginelli reaction. This one-pot, three-component reaction typically involves the condensation of an aldehyde, a β-ketoester (or a similar active methylene compound), and urea or a urea derivative under acidic conditions.

Q2: How does temperature generally affect the reaction rate of this compound synthesis?

As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This is due to the increased kinetic energy of the reactant molecules, resulting in more frequent and energetic collisions. However, excessively high temperatures can lead to the formation of side products and potentially the decomposition of reactants or the desired product.

Q3: What are the common side products observed in pyrimidine synthesis, and how is their formation related to temperature?

Common side products in pyrimidine synthesis can include incompletely cyclized intermediates, oxidized byproducts, and dimeric species.[1] In reactions resembling the Biginelli synthesis, higher temperatures can sometimes favor the formation of Hantzsch-type 1,4-dihydropyridine byproducts, which can be fluorescent.[2] Running the reaction at a lower temperature can often minimize the formation of these impurities.[2]

Q4: My reaction yield is consistently low. What are the potential temperature-related causes?

Low yields can stem from several factors. If the temperature is too low, the reaction may proceed very slowly or not at all, leading to a low conversion of starting materials. Conversely, if the temperature is too high, it can promote the formation of side products or cause degradation of the desired this compound. It is crucial to find the optimal temperature for the specific reaction conditions.

Q5: How can I monitor the progress of the reaction to determine the optimal reaction time at a given temperature?

The progress of the reaction can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow you to track the consumption of starting materials and the formation of the product over time, helping to determine when the reaction has reached completion.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on temperature-related issues.

Problem Possible Cause Troubleshooting Steps
Low or no product formation Reaction temperature is too low, resulting in insufficient activation energy.Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or HPLC.
Reaction temperature is too high, leading to decomposition of reactants or product.Lower the reaction temperature. If the product is known to be thermally unstable, consider running the reaction for a longer duration at a lower temperature.
Presence of significant side products The reaction temperature is favoring a competing reaction pathway.Lower the reaction temperature to increase the selectivity for the desired product.[2] Consider using a different catalyst that may have a lower activation energy for the desired pathway.
Prolonged reaction time at an elevated temperature.Monitor the reaction closely and stop it as soon as the starting materials are consumed to prevent the formation of degradation products.
Reaction does not go to completion Insufficient reaction time at the chosen temperature.Increase the reaction time and continue to monitor the progress. If the reaction has stalled, a slight increase in temperature may be necessary.
Equilibrium has been reached.If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the equilibrium towards the product side.
Inconsistent reaction rates between batches Inaccurate temperature control.Ensure the reaction vessel is properly insulated and that the temperature is being monitored accurately with a calibrated thermometer directly in the reaction mixture.
Variations in heating and stirring rates.Use a reliable heating mantle or oil bath with consistent stirring to ensure uniform heat distribution throughout the reaction mixture.

Data Presentation: Effect of Temperature on Reaction Rate (Hypothetical Data)

Temperature (°C)Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)
60333.150.0025
70343.150.0052
80353.150.0105
90363.150.0208
100373.150.0401

This is a hypothetical dataset for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 1 mmol), and urea (1.2 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 10 mL) and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, a few drops).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Kinetic Study of the Effect of Temperature

This protocol outlines a method for determining the rate constant at different temperatures.

  • Temperature Control: Set up the reaction in a thermostated oil bath to maintain a constant temperature (± 0.1°C).

  • Initiation: Add the final reactant to the pre-heated mixture to initiate the reaction (t=0).

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction immediately by diluting it in a cold solvent.

  • Analysis: Analyze the quenched samples by a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of the product or a key reactant at each time point.

  • Data Processing: Plot the concentration of the reactant or product versus time. From this data, determine the initial rate of the reaction. The rate constant (k) can then be calculated using the appropriate rate law.

  • Repeat: Repeat steps 1-5 for a range of different temperatures.

  • Arrhenius Plot: Plot ln(k) versus 1/T (in Kelvin). The activation energy (Ea) can be determined from the slope of the resulting line (slope = -Ea/R, where R is the gas constant).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis A Reactant & Solvent Preparation B Assemble Reaction Apparatus A->B Combine C Set Reaction Temperature B->C Setup D Initiate Reaction C->D Start E Monitor Progress (TLC/HPLC) D->E Ongoing F Quench Reaction E->F Completion G Isolate & Purify Product F->G Process H Characterize Product (NMR, MS, etc.) G->H Analyze

Caption: A generalized experimental workflow for the synthesis and analysis of this compound.

Temp_Effect_Logic cluster_increase Increase cluster_optimal Optimal Range cluster_excessive Excessive Temp Temperature Rate Reaction Rate Temp->Rate Increases SideProducts Side Products Temp->SideProducts Increases Decomposition Decomposition Temp->Decomposition Increases Yield Product Yield Rate->Yield Maximizes SideProducts->Yield Decreases Decomposition->Yield Decreases

Caption: The logical relationship between temperature and key reaction outcomes in pyrimidine synthesis.

References

Technical Support Center: Synthesis of Pyrimidine-5-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of pyrimidine-5-carbonitrile derivatives.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of pyrimidine-5-carbonitrile derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is resulting in a low yield of the desired pyrimidine-5-carbonitrile. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Inactivity or Suboptimal Choice: The catalyst plays a crucial role in the reaction's success. If using a reusable catalyst, it may require regeneration. For acid-catalyzed reactions, like the Biginelli reaction, the concentration and type of acid are critical. While strong acids like HCl can be used, milder Lewis acids may offer better yields and fewer side products.[1][2][3] It is advisable to screen different catalysts and optimize their concentration for your specific substrates.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction may be slow or not proceed at all. Conversely, excessively high temperatures can lead to the decomposition of reactants or products, or favor the formation of side products.[2][3] Monitoring the reaction at different temperatures can help determine the optimal condition.

  • Inappropriate Solvent: The choice of solvent is critical as it affects the solubility of reactants and intermediates, and can influence the reaction rate.[2] While ethanol is a common solvent, other options or even solvent-free conditions might provide better results.[2][3][4] Experimenting with a range of solvents with varying polarities is recommended.

  • Purity of Reactants: Impurities in your starting materials (aldehyde, malononitrile, urea/thiourea, etc.) can inhibit the reaction or lead to unwanted side reactions.[2] Ensure all reactants are of high purity.

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

Q2: I am observing the formation of an unexpected side product. How can I identify and minimize it?

A2: A common side product in reactions leading to dihydropyrimidine derivatives is a Hantzsch-type 1,4-dihydropyridine. This can occur when two equivalents of the β-dicarbonyl compound react with the aldehyde.[2]

  • Control Reaction Temperature: Higher temperatures can sometimes favor the formation of the Hantzsch byproduct. Running the reaction at a lower temperature may reduce its formation.[2]

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Some catalysts may selectively promote the desired pyrimidine synthesis over the competing Hantzsch reaction.[2]

Q3: A precipitate has formed in my reaction mixture, but it does not appear to be my desired product. What could be the issue?

A3: The formation of an insoluble substance other than your product could be due to:

  • Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent, causing it to precipitate out of the solution.[1] This can halt the reaction sequence and lower the yield of the final product. Trying a different solvent system with better solubilizing properties for all components and potential intermediates may resolve this issue.[1]

  • Polymerization of Aldehyde: Some aldehydes, particularly aliphatic ones, can be prone to self-condensation or polymerization, especially under acidic conditions.[1] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can help mitigate this.[1]

Data Presentation: Solvent Effects on Yield

The following table summarizes the effect of different solvents on the yield of multicomponent reactions for the synthesis of heterocyclic carbonitriles, which can be analogous to pyrimidine-5-carbonitrile synthesis.

SolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
TetrahydrofuranReflux5Low[5]
TolueneReflux5Low[5]
ChloroformReflux4Moderate[5]
DichloromethaneReflux4Moderate[5]
EthanolReflux3Moderate[5]
Ethanol:Water (1:1)Reflux2.580[5]
WaterReflux297[5]
Solvent-free80262[4]
Water900.5High[6]

Experimental Protocols

Below are detailed methodologies for the synthesis of representative pyrimidine-5-carbonitrile derivatives.

Protocol 1: Synthesis of 6-Amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (Solvent-Free)[4]

Materials:

  • Benzaldehyde

  • Malononitrile

  • Thiourea

  • Choline chloride/2ZnCl₂ (DES catalyst)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (2 mmol), malononitrile (2 mmol), thiourea (2 mmol), and the deep eutectic solvent (DES) catalyst ChCl:2ZnCl₂ (0.3 mmol).

  • Heat the reaction mixture at 80°C for 2 hours with stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the solid product with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Protocol 2: Synthesis of 4-(4-Chlorophenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile[7]

Materials:

  • 4-Chloro-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile

  • Morpholine

  • Dry Benzene

Procedure:

  • Dissolve 4-chloro-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile (1 g, 0.00337 mmol) in dry benzene (10 mL).

  • To this solution, add morpholine (0.58 g, 0.58 mL, 0.0067 mmol) with continuous stirring.

  • Heat the mixture under reflux for 11 hours.

  • Filter the hot solution and allow the filtrate to cool.

  • Evaporate the solvent to obtain a precipitate.

  • Wash the precipitate twice with a water/ethanol mixture (5:1, 10 mL).

  • Filter, dry, and crystallize the product from acetone.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Starting Materials (Aldehyde, Malononitrile, Urea/Thiourea) Mixing Mixing & Heating Reactants->Mixing Solvent_Catalyst Solvent & Catalyst Selection Solvent_Catalyst->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Cooling Cooling & Precipitation Monitoring->Cooling Reaction Complete Filtration Filtration & Washing Cooling->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Product Pure Pyrimidine-5-carbonitrile Derivative Purification->Product

Caption: General experimental workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.

Troubleshooting_Logic Start Low Yield Issue Check_Catalyst Check Catalyst (Activity, Loading) Start->Check_Catalyst Check_Temp Optimize Temperature Start->Check_Temp Check_Solvent Screen Solvents Start->Check_Solvent Check_Purity Verify Reactant Purity Start->Check_Purity Check_Time Optimize Reaction Time (Monitor by TLC) Start->Check_Time Solution Improved Yield Check_Catalyst->Solution Check_Temp->Solution Check_Solvent->Solution Check_Purity->Solution Check_Time->Solution

References

Technical Support Center: 4-Hydroxypyrimidine-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxypyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is the condensation reaction between an activated three-carbon building block and an amidine source, typically formamidine. A common starting material is ethyl 2-cyano-3-ethoxyacrylate, which reacts with formamidine (often generated in situ from its salt, such as formamidine hydrochloride or acetate) in the presence of a base to yield the pyrimidine ring.

Q2: What are the typical impurities I might encounter in my synthesis?

A2: Common impurities can be categorized as process-related (from starting materials and side reactions) or degradation-related. Key impurities include:

  • Unreacted Starting Materials: Ethyl 2-cyano-3-ethoxyacrylate and formamidine.

  • Hydrolysis Products: Hydrolysis of the starting materials or the final product can introduce impurities. For example, formamidine can hydrolyze, especially under basic conditions.[1]

  • Side-Reaction Byproducts: These can include products from the self-condensation of starting materials or incompletely cyclized intermediates.[2]

  • Solvent-Related Impurities: Residual solvents used in the reaction or purification steps.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective technique to monitor the reaction's progress.[2] A suitable eluent system, for example, a mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative monitoring.

Q4: What is the best method for purifying the crude this compound?

A4: Recrystallization is a highly effective method for purifying the crude product.[2] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at lower temperatures. Water or ethanol are often suitable solvents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.[2]2. Degradation of Formamidine: Formamidine is unstable and can degrade, especially under strongly basic conditions.[1]3. Impure Starting Materials: Impurities in ethyl 2-cyano-3-ethoxyacrylate or formamidine salt can inhibit the reaction.[2]1. Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or temperature cautiously.2. Use freshly prepared formamidine or a stable salt like formamidine acetate. If using a salt, ensure the base is added portion-wise to control the pH.3. Ensure the purity of starting materials using appropriate analytical techniques before starting the reaction.
Product is Colored (Yellowish/Brownish) 1. Formation of Colored Byproducts: Side reactions or degradation can lead to colored impurities.2. Excessive Heat: Overheating during the reaction or workup can cause decomposition.1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[3]2. Maintain careful temperature control throughout the synthesis and purification steps.
Multiple Spots on TLC of Crude Product 1. Presence of Starting Materials: The reaction has not gone to completion.2. Formation of Side-Products: Competing reaction pathways are occurring.[4]1. See "Low Yield" troubleshooting.2. Optimize reaction conditions (temperature, solvent, base concentration) to favor the desired product. Column chromatography may be necessary if recrystallization is insufficient to separate the byproducts.
Difficulty in Crystallization 1. Incorrect Solvent: The chosen solvent may not be suitable for recrystallization.2. Presence of Oily Impurities: Oily byproducts can inhibit crystal formation.1. Perform small-scale solvent screening to find an optimal solvent or solvent mixture.[5]2. Attempt to remove oily impurities by washing the crude product with a non-polar solvent in which the desired product is insoluble (e.g., diethyl ether or hexane) before recrystallization.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Formamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add formamidine hydrochloride (1.1 equivalents) and stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 7.

  • Remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization.

Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., water or ethanol) to the flask.

  • Heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A general reversed-phase HPLC method can be used to assess the purity of this compound and detect impurities.

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and identifying impurities. The presence of unreacted starting materials or byproducts will be indicated by characteristic signals that differ from the product spectrum.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (Ethyl 2-cyano-3-ethoxyacrylate, Formamidine HCl, Base) reaction Condensation Reaction (in Ethanol, Reflux) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring neutralization Neutralization monitoring->neutralization evaporation Solvent Evaporation neutralization->evaporation recrystallization Recrystallization evaporation->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying filtration->drying analysis Purity & Identity Check (HPLC, NMR, Melting Point) drying->analysis end Pure this compound analysis->end

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues cluster_solutions Potential Solutions start Problem Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Reagent Degradation? start->degradation impure_sm Impure Starting Materials? start->impure_sm colored_product Colored Product? start->colored_product multiple_spots Multiple TLC Spots? start->multiple_spots solution1 Increase Reaction Time/Temp incomplete_reaction->solution1 Yes solution2 Use Fresh Reagents degradation->solution2 Yes solution3 Purify Starting Materials impure_sm->solution3 Yes solution4 Use Activated Charcoal colored_product->solution4 Yes solution5 Optimize Conditions/ Column Chromatography multiple_spots->solution5 Yes

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Stability issues of 4-Hydroxypyrimidine-5-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxypyrimidine-5-carbonitrile in solution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, it is advisable to keep the compound in a tightly sealed container at 2-8°C.

Q2: In which common laboratory solvents is this compound likely to be soluble?

A2: While specific solubility data is not extensively available, based on its structure, this compound is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in alcohols like ethanol and methanol may be moderate, while it is likely to have low solubility in water and non-polar solvents. It is always recommended to perform a solubility test for your specific experimental conditions.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure and the known degradation pathways of related pyrimidine compounds, potential degradation of this compound could occur through:

  • Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The pyrimidine ring itself can also be susceptible to hydrolytic cleavage, particularly at elevated temperatures.

  • Oxidation: The pyrimidine ring and the hydroxypyrimidine moiety may be susceptible to oxidation, leading to ring-opening or the formation of N-oxides.

  • Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of various degradation products.

Q4: How can I monitor the stability of this compound in my solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound. This method should be able to separate the parent compound from its potential degradation products. Key parameters to monitor are the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradants.

Section 2: Troubleshooting Guides

Troubleshooting Poor Solubility
Issue Possible Cause Recommended Solution
Precipitation in stock solution (e.g., in DMSO) - Supersaturation- Water absorption by hygroscopic solvent (e.g., DMSO)- Low ambient temperature- Gently warm the solution (e.g., to 37°C) and vortex.- Use anhydrous DMSO and handle it in a dry environment.- Store stock solutions at room temperature if the compound is stable.
Incomplete dissolution in aqueous buffers - Low intrinsic aqueous solubility- Incorrect pH for ionizable groups- Use a co-solvent (e.g., up to 5% DMSO or ethanol) if compatible with the experiment.- Adjust the pH of the buffer to ionize the molecule and increase solubility.- Prepare a more dilute solution.
Troubleshooting HPLC Analysis for Stability Studies
Issue Possible Cause Recommended Solution
Peak tailing for the parent compound - Interaction with active sites on the column (silanols)- Column overload- Use a mobile phase with a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid).- Use a high-purity, end-capped column.- Reduce the injection volume or the concentration of the sample.
Co-elution of parent compound and degradants - Inadequate chromatographic separation- Optimize the mobile phase gradient and composition.- Try a different column chemistry (e.g., C18, Phenyl-Hexyl).- Adjust the mobile phase pH.
Appearance of unexpected peaks - Contamination from solvent, glassware, or sample handling- Secondary degradation of a primary degradant- Use high-purity solvents and clean glassware.- Analyze a blank injection (solvent only) to identify system peaks.- Analyze samples at earlier time points in the stability study.
Drifting baseline - Column temperature fluctuation- Mobile phase not well-mixed or equilibrated- Use a column oven to maintain a constant temperature.- Ensure the mobile phase is thoroughly mixed and the system is equilibrated before injection.

Section 3: Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with a UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C and collect samples at 0, 1, 2, 4, and 8 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours. Collect samples at various time points.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Prepare a solution of the compound and expose it to 80°C for 48 hours.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Data Presentation:

Table 1: Summary of Forced Degradation Studies

Stress ConditionParametersDuration (hours)% Degradation of ActiveNo. of DegradantsObservations
Acid Hydrolysis 0.1 M HCl, 60°C0, 2, 4, 8, 24DataDatae.g., Color change
Base Hydrolysis 0.1 M NaOH, 60°C0, 1, 2, 4, 8DataDatae.g., Precipitation
Oxidation 3% H₂O₂, RT0, 4, 8, 12, 24DataData
Thermal (Solid) 80°C0, 24, 48DataData
Thermal (Solution) 80°C0, 24, 48DataData
Photolytic (Solid) ICH Q1B-DataData
Photolytic (Solution) ICH Q1B-DataData

*Data to be filled in based on experimental results.

Protocol for Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Initial Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the UV maximum of the parent compound (e.g., 210-400 nm).

  • Injection Volume: 10 µL

Method Development Workflow:

  • Analyze the Parent Compound: Inject a standard solution of this compound to determine its retention time and peak shape.

  • Analyze Stressed Samples: Inject samples from the forced degradation studies.

  • Evaluate Separation: Check for the resolution between the parent peak and any new peaks that have appeared. A resolution of >1.5 is generally considered adequate.

  • Optimize: If co-elution occurs, systematically adjust the mobile phase composition, gradient slope, pH, and column temperature to improve separation.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound in the presence of degradants.

Section 4: Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to stress Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to stress Oxidation Oxidative Stress (3% H2O2, RT) Stock->Oxidation Expose to stress Thermal Thermal Stress (80°C, Solid & Solution) Stock->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B) Stock->Photo Expose to stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for Forced Degradation Studies.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photodegradation (UV Light) Parent This compound Amide 4-Hydroxypyrimidine-5-carboxamide Parent->Amide H2O RingCleavage1 Ring Cleavage Products Parent->RingCleavage1 N_Oxide N-Oxide Derivatives Parent->N_Oxide [O] RingCleavage2 Oxidative Ring Cleavage Parent->RingCleavage2 [O] PhotoProducts Various Photoproducts Parent->PhotoProducts Acid 4-Hydroxypyrimidine-5-carboxylic acid Amide->Acid H2O

Caption: Potential Degradation Pathways.

HPLC_Troubleshooting_Logic cluster_problems Common Problems cluster_solutions Potential Solutions Start HPLC Analysis Issue Problem Problem Start->Problem Identify Problem Solution Solution Problem->Solution Cause PeakTailing Peak Tailing? Problem->PeakTailing Peak Shape CoElution Co-elution? Problem->CoElution Resolution BaselineDrift Baseline Drift? Problem->BaselineDrift Baseline AdjustpH Adjust Mobile Phase pH PeakTailing->AdjustpH Silanol Interaction ChangeColumn Change Column Chemistry CoElution->ChangeColumn OptimizeGradient Optimize Gradient CoElution->OptimizeGradient UseColumnOven Use Column Oven BaselineDrift->UseColumnOven Temp. Fluctuation Equilibrate Equilibrate System Longer BaselineDrift->Equilibrate Poor Equilibration

Caption: HPLC Troubleshooting Logic Flow.

Preventing decomposition of 4-Hydroxypyrimidine-5-carbonitrile during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and workup of 4-hydroxypyrimidine-5-carbonitrile. Our goal is to help you prevent decomposition and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during experimental workup?

A1: The main stability concern for this compound during workup is its susceptibility to hydrolysis under both acidic and basic conditions. The molecule possesses a nitrile group and a 4-hydroxy-pyrimidine core, which can undergo chemical transformations in the presence of strong acids or bases, especially at elevated temperatures.

Q2: What is the most likely decomposition pathway for this compound during an aqueous workup?

A2: The most probable decomposition pathway involves the hydrolysis of the 5-carbonitrile group. Under aqueous acidic or basic conditions, the nitrile (-CN) can be converted first to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH).

Q3: Can the pyrimidine ring itself degrade during workup?

A3: While the pyrimidine ring is generally robust, harsh acidic or basic conditions, particularly with heating, could potentially lead to ring-opening or other degradation pathways. However, under standard workup conditions at or below room temperature, this is less likely compared to the hydrolysis of the nitrile group.

Q4: Does the tautomeric nature of this compound affect its stability?

A4: Yes, this compound exists in a tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydropyrimidine-5-carbonitrile. The keto tautomer is generally the more stable form, especially in polar solvents.[1] This tautomerism can influence the molecule's reactivity and susceptibility to degradation.

Troubleshooting Guide: Preventing Decomposition During Workup

This guide addresses specific issues you might encounter during the workup of reactions involving this compound.

Issue 1: Low yield of this compound after aqueous workup.
  • Potential Cause: Decomposition of the target molecule due to prolonged exposure to acidic or basic aqueous solutions.

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform aqueous washes as quickly as possible.

    • Use Mild Reagents: If an acid or base wash is necessary, opt for milder reagents.

    • Maintain Low Temperatures: Conduct the workup at low temperatures (0-5 °C) using an ice bath to slow down potential decomposition reactions.

    • Solvent Extraction: Promptly extract the product into a suitable organic solvent to remove it from the aqueous phase.

Issue 2: Presence of an unexpected, more polar impurity in the crude product.
  • Potential Cause: Hydrolysis of the nitrile group to the corresponding carboxylic acid (4-hydroxypyrimidine-5-carboxylic acid).

  • Troubleshooting Steps:

    • pH Control: Maintain the pH of the aqueous phase as close to neutral as possible during the workup.

    • Avoid Strong Bases: Refrain from using strong bases like sodium hydroxide or potassium hydroxide for neutralization or extraction.

    • Alternative Purification: If the carboxylic acid impurity is formed, consider purification methods that can effectively separate it from the desired nitrile, such as column chromatography with an appropriate solvent system or recrystallization.

Issue 3: Formation of a significant amount of a byproduct with a molecular weight increase of 18 amu.
  • Potential Cause: Hydrolysis of the nitrile to the carboxamide (4-hydroxypyrimidine-5-carboxamide).

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions (Pre-Workup): If the reaction conditions are not strictly anhydrous, water present could initiate hydrolysis. Ensure all reagents and solvents are dry.

    • Buffered Workup: Use a buffered aqueous solution (e.g., phosphate buffer at pH 7) for the initial quench and wash to minimize pH excursions.

Experimental Protocols

Recommended General Workup Protocol for this compound

This protocol is designed to minimize the risk of decomposition during the isolation of this compound from a reaction mixture.

  • Quenching: Cool the reaction mixture to 0 °C. If the reaction was conducted under acidic or basic conditions, carefully neutralize it to approximately pH 7 with a mild acid (e.g., dilute HCl) or a mild base (e.g., saturated NaHCO₃ solution), while maintaining the temperature at 0-5 °C.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane. Perform the extraction multiple times to ensure complete recovery.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated sodium bicarbonate solution (if the reaction was acidic).

    • Brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (below 40 °C).

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Quantitative Data Summary
ParameterRecommended ConditionRationale
Workup Temperature 0-5 °CMinimizes the rate of potential hydrolysis reactions.
Aqueous Phase pH 6-8Avoids strong acid or base-catalyzed decomposition.
Washing Reagents Saturated NaHCO₃, BrineMild reagents for neutralization and removal of water.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficient removal of residual water from the organic phase.
Concentration Temp. < 40 °CPrevents thermal degradation of the product.

Visualizations

Logical Workflow for Troubleshooting Decomposition

Decomposition_Troubleshooting start Low Yield or Impurities Observed check_ph Check pH of Aqueous Workup start->check_ph check_temp Check Workup Temperature start->check_temp check_time Check Duration of Workup start->check_time solution_ph Use Mild Buffers (pH 6-8) check_ph->solution_ph solution_temp Maintain Low Temperature (0-5 °C) check_temp->solution_temp solution_time Minimize Contact Time check_time->solution_time

Caption: Troubleshooting workflow for decomposition issues.

Potential Decomposition Pathway of this compound

Decomposition_Pathway A This compound B 4-Hydroxypyrimidine-5-carboxamide A->B H₂O (mild acid/base) C 4-Hydroxypyrimidine-5-carboxylic acid B->C H₂O (acid/base)

Caption: Potential hydrolysis pathway during workup.

References

Scale-up challenges for the synthesis of 4-Hydroxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-Hydroxypyrimidine-5-carbonitrile. It addresses common challenges through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue 1: Uncontrolled Exotherm During Reaction

  • Question: We are observing a significant and difficult-to-control exotherm during the initial phase of the reaction after adding all reagents. What are the likely causes and how can we mitigate this?

  • Answer: Uncontrolled exotherms in multicomponent reactions like the synthesis of pyrimidines are a common scale-up challenge. The primary causes are often related to reaction kinetics and heat dissipation.

    • Possible Causes:

      • Rapid Reagent Addition: Adding reagents, especially the base or catalyst, too quickly can initiate the reaction at a rate that generates heat faster than it can be removed.

      • Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the larger reaction volume. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient.

      • Concentrated Reagents: Using highly concentrated reagent streams can lead to localized "hot spots" where the reaction rate is significantly higher.

    • Solutions:

      • Controlled Addition: Add the base or catalyst portion-wise or via a syringe pump over an extended period. This allows for better temperature management.

      • Improved Cooling: Ensure the reactor's cooling system is adequate for the scale. Consider using a lower temperature coolant.

      • Solvent Selection: Using a higher-boiling point solvent can help to moderate the reaction temperature.[1]

      • Dilution: Increasing the solvent volume can help to dissipate the heat generated.

Issue 2: Low Yield of this compound

  • Question: Our reaction yield is significantly lower on a larger scale compared to our lab-scale experiments. What factors could be contributing to this decrease in yield?

  • Answer: A drop in yield during scale-up can be attributed to several factors, including incomplete reactions, side product formation, and issues with product isolation.

    • Possible Causes:

      • Poor Mixing: Inadequate agitation in a larger reactor can lead to poor mass transfer, resulting in an incomplete reaction.

      • Side Reactions: Increased reaction time or higher temperatures due to poor heat control can promote the formation of byproducts. In pyrimidine synthesis from malononitrile, side reactions can include dimerization or polymerization of the starting materials.

      • Product Precipitation: The product may precipitate out of the reaction mixture, making it difficult to track reaction completion and leading to losses during transfer and workup.

    • Solutions:

      • Optimize Agitation: Ensure the stirrer design and speed are appropriate for the reactor size and geometry to maintain a homogeneous mixture.

      • Temperature Control: Maintain a consistent and optimal reaction temperature.

      • Reaction Monitoring: Use in-process controls (e.g., TLC, HPLC) to monitor the consumption of starting materials and the formation of the product and byproducts.

Issue 3: Product Isolation and Purification Challenges

  • Question: We are struggling with the isolation and purification of this compound at a larger scale. The product is a polar solid with low solubility in many common organic solvents.

  • Answer: The polar nature of this compound can indeed make purification challenging.

    • Possible Causes:

      • Low Solubility: The product's low solubility can make recrystallization difficult and may require large volumes of solvent. Studies on similar pyrimidine derivatives show that solubility is often highest in polar aprotic solvents like DMF.[2][3]

      • Fine Particle Size: The precipitated product may have a very fine particle size, making filtration slow and inefficient.

      • Occluded Impurities: Impurities can become trapped within the crystal lattice of the product during precipitation.

    • Solutions:

      • Solvent Screening for Recrystallization: Conduct a systematic screen of various solvents and solvent mixtures to find an optimal system for recrystallization. Consider solvents like DMF, DMSO, or aqueous mixtures.

      • Anti-Solvent Precipitation: Dissolve the crude product in a suitable polar solvent (e.g., DMF) and then add an anti-solvent to induce crystallization. This can often provide better control over crystal size.

      • Chromatography: For high-purity requirements, column chromatography may be necessary. Given the polar nature of the compound, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or using a polar-modified C18 column could be effective.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials and their quality attributes for this synthesis?

A1: The most common synthesis route involves the reaction of a formylating agent (like ethyl formate), malononitrile, and a source of ammonia or an amidine. The quality of these starting materials is crucial. Malononitrile, in particular, should be free of polymeric impurities. It is advisable to use freshly distilled or high-purity starting materials for consistent results.

Q2: How can I effectively monitor the progress of the reaction on a larger scale?

A2: On a larger scale, it is important to have reliable in-process controls. High-Performance Liquid Chromatography (HPLC) is a highly recommended method for monitoring the disappearance of starting materials and the appearance of the product and any significant byproducts. Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative check.

Q3: What are the most common byproducts in this synthesis, and how can they be minimized?

A3: Common byproducts can arise from the self-condensation of malononitrile or incomplete cyclization. To minimize these, ensure that the reaction temperature is well-controlled and that the stoichiometry of the reagents is optimized. A slight excess of the ammonia source or amidine can sometimes help to drive the reaction to completion.

Q4: What are the recommended purification methods for obtaining high-purity this compound?

A4: For bulk purification, recrystallization is often the most cost-effective method. A solvent system in which the product has good solubility at elevated temperatures and poor solubility at room temperature is ideal. If recrystallization does not provide the desired purity, column chromatography using silica gel with a polar mobile phase or specialized polar columns may be required.

Data Presentation

Table 1: Solubility of Pyrimidine Derivatives in Various Solvents

Pyrimidine DerivativeSolventTemperature (°C)Solubility (g/L)
PyrimidineWater20~41
Substituted PyrimidinesMethanol25-55Increasing with temperature
Substituted PyrimidinesDMF25-55Higher than in Methanol
Substituted PyrimidinesCarbon Tetrachloride25-55Lower than in Methanol

Data extrapolated from studies on various pyrimidine derivatives.[2][3][6]

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound

This protocol is a representative procedure based on common multicomponent pyrimidine syntheses.

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, condenser, temperature probe, and addition funnel with anhydrous ethanol.

  • Reagent Preparation: In a separate vessel, dissolve sodium ethoxide in anhydrous ethanol.

  • Reaction Initiation: To the reactor, add malononitrile and ethyl formate. Begin agitation.

  • Controlled Addition: Slowly add the sodium ethoxide solution to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 30°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and hold for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the solid product and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture or DMF/water).

  • Drying: Dry the purified product under vacuum at 50-60°C.

Mandatory Visualizations

experimental_workflow start Start: Reactor Setup reagents Reagent Preparation (Sodium Ethoxide in Ethanol) start->reagents reaction_init Reaction Initiation (Malononitrile, Ethyl Formate) start->reaction_init addition Controlled Addition (Sodium Ethoxide Solution) reagents->addition reaction_init->addition reaction Reaction (Reflux) addition->reaction workup Workup (Cooling, Concentration) reaction->workup isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification drying Drying purification->drying

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (Check by HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent stoichiometry incomplete->optimize_conditions check_byproducts Are significant byproducts observed? complete->check_byproducts byproducts_present Byproducts Present check_byproducts->byproducts_present Yes no_byproducts No Significant Byproducts check_byproducts->no_byproducts No optimize_temp_mixing Optimize for Byproduct Minimization: - Lower reaction temperature - Improve mixing byproducts_present->optimize_temp_mixing optimize_purification Optimize Purification: - Check for losses during workup - Screen for better recrystallization solvents - Consider alternative purification methods no_byproducts->optimize_purification

Caption: Troubleshooting decision tree for low yield.

References

Validation & Comparative

Navigating the Maze of Kinase Inhibition: A Comparative Analysis of 4-Hydroxypyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of drug discovery, the quest for specific and potent enzyme inhibitors is paramount. This guide provides a comparative analysis of 4-Hydroxypyrimidine-5-carbonitrile and its derivatives, which have emerged as a versatile scaffold for developing inhibitors targeting various enzyme families, particularly kinases involved in cancer signaling pathways. While this compound itself is a foundational chemical entity, its derivatization has led to the identification of potent inhibitors against key enzymes such as phosphoinositide 3-kinases (PI3Ks), vascular endothelial growth factor receptor 2 (VEGFR-2), and others. This guide will delve into the experimental validation of these derivatives, comparing their efficacy and specificity to inform researchers, scientists, and drug development professionals.

Unveiling the Targets: A Comparative Look at Enzyme Inhibition

The core structure of this compound has been chemically modified to create a library of compounds with distinct inhibitory profiles. Below is a summary of key derivatives and their targeted enzymes, showcasing the adaptability of this chemical scaffold.

Compound IDTarget Enzyme(s)IC50 (µM)Cell Line(s)Reference
Compound 7f PI3Kδ6.99 ± 0.36K562[1]
PI3Kγ4.01 ± 0.55K562[1]
AKT-13.36 ± 0.17K562[1]
Sorafenib (Reference) VEGFR-2-HCT-116, MCF-7[2]
Compound 11e (Derivative) VEGFR-2Comparable to SorafenibHCT-116, MCF-7[2]
MK-8617 (Carboxamide Derivative) Pan-HIF Prolyl Hydroxylase (PHD1-3)Potent (exact IC50 not specified)-[3]
DHP Carboxylic Acids (General Class) Human Cytomegalovirus (HCMV) pUL89 endonuclease0.54–3.8-[4]

Data presented as Mean ± Standard Deviation where available.

Experimental Validation: A Closer Look at the Methodologies

The validation of these pyrimidine-5-carbonitrile derivatives as enzyme inhibitors relies on a battery of robust experimental protocols. Understanding these methods is crucial for interpreting the comparative data.

Enzyme Inhibition Assays

The inhibitory activity of the compounds is quantified using enzyme inhibition assays. For instance, the PI3Kδ/γ and AKT-1 inhibition by compound 7f was determined using a specific enzyme inhibition assay.[1] While the exact protocol for this specific compound is detailed in the source literature, a general workflow for such assays is outlined below.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Purified Kinase Incubation Incubate Enzyme, Substrate, ATP, and Inhibitor Enzyme->Incubation Substrate Specific Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound (e.g., Compound 7f) Inhibitor->Incubation Measurement Measure Kinase Activity (e.g., Phosphorylation) Incubation->Measurement IC50 Calculate IC50 Measurement->IC50

Caption: General workflow for a kinase inhibition assay.

Cell-Based Assays

To assess the functional consequences of enzyme inhibition in a biological context, cell-based assays are employed. For example, the cytotoxic activity of pyrimidine-5-carbonitrile derivatives against cancer cell lines like MCF-7 and K562 was evaluated.[1] These assays often involve treating the cells with the inhibitor and measuring cell viability or proliferation.

In Vivo Studies

Promising candidates from in vitro and cell-based assays are often advanced to in vivo models. For instance, the safety profile of compound 7f was assessed in an in vivo toxicity study.[1] Similarly, the pan-HIF prolyl hydroxylase inhibitor MK-8617 was evaluated in mouse and rat models to assess its effect on erythropoiesis.[3]

Signaling Pathways: The Downstream Effects of Inhibition

The therapeutic potential of these inhibitors stems from their ability to modulate critical signaling pathways. The inhibition of the PI3K/AKT pathway by compound 7f, for example, can induce apoptosis in cancer cells.

Signaling Pathway: PI3K/AKT Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation AKT->Proliferation Promotes Compound7f Compound 7f Compound7f->PI3K Inhibits Compound7f->AKT Inhibits

Caption: Simplified PI3K/AKT signaling pathway and points of inhibition by Compound 7f.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of specific enzyme inhibitors with therapeutic potential. The comparative data presented here, derived from rigorous experimental validation, highlights the diverse targeting capabilities of its derivatives. From inhibiting key kinases in cancer to targeting viral enzymes, this chemical class continues to be a fertile ground for drug discovery. Further research focusing on optimizing the specificity and pharmacokinetic properties of these compounds will be crucial in translating their preclinical efficacy into clinical success.

References

Comparative Efficacy of 4-Hydroxypyrimidine-5-carbonitrile Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activities of 4-hydroxypyrimidine-5-carbonitrile analogs reveals a promising scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases. This guide provides a comparative overview of their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies, to aid researchers in the strategic design of next-generation inhibitors.

The this compound core structure has proven to be a versatile template for the synthesis of potent bioactive molecules. Modifications at various positions on the pyrimidine ring have led to the discovery of compounds with significant inhibitory activity against a range of biological targets, including protein kinases and microbial enzymes. This guide synthesizes findings from multiple studies to present a comparative perspective on the structure-activity relationships (SAR) and therapeutic potential of these analogs.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the development of this compound analogs as anticancer agents. These compounds have demonstrated potent cytotoxicity against a variety of cancer cell lines, often through the inhibition of critical protein kinases involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR).

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound analogs against several human cancer cell lines. This data highlights the impact of different chemical substitutions on their anticancer potency.

Compound IDTarget/Cell LineIC50 (µM)Reference
Analog 10b HepG2 (Hepatocellular Carcinoma)3.56[1][2]
A549 (Non-small cell lung cancer)5.85[1][2]
MCF-7 (Breast cancer)7.68[1][2]
Analog 11b HCT-116 (Colorectal Carcinoma)3.37[3]
HepG-2 (Hepatocellular Carcinoma)3.04[3]
MCF-7 (Breast cancer)4.14[3]
A549 (Non-small cell lung cancer)2.4[3]
Analog 13a HepG27.46[1][2]
Analog 15a HepG26.23[1][2]
Erlotinib (Reference) HepG20.87[1][2]
A5491.12[1][2]
MCF-75.27[1][2]
Kinase Inhibition Profile

Several this compound derivatives have been identified as potent kinase inhibitors. Their ability to target kinases like EGFR and Janus Kinase 2 (JAK2) underscores their potential as targeted cancer therapies.[4]

Compound IDKinase TargetIC50 (nM)Reference
Analog 10b EGFR8.29[1][2]
Analog 11b EGFRWT90[3]
EGFRT790M4030[3]
Erlotinib (Reference) EGFR2.83[1][2]
EGFR Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of intervention for this compound analogs. These compounds typically act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 4-Hydroxypyrimidine- 5-carbonitrile Analog Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway inhibition.

Antimicrobial Activity

In addition to their anticancer properties, certain analogs of this compound have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Susceptibility

The following table presents the minimum inhibitory concentration (MIC) values for a representative analog against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Analog 7 Staphylococcus aureus (Bacterium)12.5[5]
Bacillus subtilis (Bacterium)12.5[5]
Escherichia coli (Bacterium)12.5[5]
Candida albicans (Fungus)12.5[5]
Aspergillus flavus (Fungus)12.5[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key biological assays employed in the evaluation of this compound analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[6]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.[6][7]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[7]

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with Serial Dilutions of Pyrimidine Analogs B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 Values H->I Kinase_Assay_Workflow A 1. Prepare Serial Dilutions of Test Compounds in DMSO B 2. Dispense Compounds into 384-well Assay Plate A->B C 3. Add Kinase, Substrate, and ATP to Initiate Reaction B->C D 4. Incubate at Room Temp (e.g., 60 minutes) C->D E 5. Add ATP Detection Reagent (e.g., Kinase-Glo®) D->E F 6. Measure Luminescence with Plate Reader E->F G 7. Calculate % Inhibition and IC50 Values F->G

References

Unraveling the Potential of 4-Hydroxypyrimidine-5-carbonitrile Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of 4-hydroxypyrimidine-5-carbonitrile and its related pyrimidine-5-carbonitrile analogs reveals a versatile scaffold with significant potential in drug discovery. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects. This guide provides a comparative analysis of their performance against various biological targets, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.

The pyrimidine ring is a fundamental component of nucleic acids and possesses a wide range of pharmacological properties.[1][2] The introduction of a hydroxyl group at the C4 position and a carbonitrile group at the C5 position of the pyrimidine ring creates a scaffold that has been extensively explored for therapeutic applications. This guide synthesizes findings from multiple studies to elucidate the key structural features governing the activity of these derivatives.

Comparative Biological Activities

The this compound core and its analogs have been investigated as inhibitors of various enzymes and as cytotoxic agents against several cancer cell lines. The following tables summarize the quantitative data from these studies, offering a clear comparison of the potency of different derivatives.

Anticancer Activity

Pyrimidine-5-carbonitrile derivatives have shown significant promise as anticancer agents by targeting key proteins involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and cyclooxygenase-2 (COX-2).

Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

CompoundTargetCell LineIC50 (µM)Reference
9d VEGFR-2HCT-116> Sorafenib[3]
11e VEGFR-2HCT-1161.14[3]
MCF-71.54[3]
12b VEGFR-2HCT-116> Sorafenib[3]
12d VEGFR-2HCT-116> Sorafenib[3]
Sorafenib (Standard) VEGFR-2HCT-1168.96[3]
MCF-711.83[3]
10b EGFRHepG23.56[4]
A5495.85[4]
MCF-77.68[4]
Erlotinib (Standard) EGFRHepG20.87[4]
A5491.12[4]
MCF-75.27[4]
3b COX-2MCF-7, A549, A498, HepG2Nanomolar range[5]
5b COX-2MCF-7, A549, A498, HepG2Nanomolar range[5]
5d COX-2MCF-7, A549, A498, HepG2Nanomolar range[5]
Doxorubicin (Standard) -MCF-7, A549, A498, HepG2-[5]

Note: For compounds 9d, 12b, and 12d, the study indicated higher cytotoxic activities than sorafenib without providing specific IC50 values for HCT-116.[3]

Enzyme Inhibition

The inhibitory activity of these derivatives has been quantified against several enzymes, highlighting their potential as targeted therapies.

Table 2: Enzyme Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

CompoundTarget EnzymeIC50Reference
11c VEGFR-21.38 ± 0.03 µM[3]
11e VEGFR-20.61 ± 0.01 µM[3]
12b VEGFR-20.53 ± 0.07 µM[3]
12c VEGFR-20.74 ± 0.15 µM[3]
Sorafenib (Standard) VEGFR-20.19 ± 0.15 µM[3]
10b EGFR8.29 ± 0.04 nM[4]
Erlotinib (Standard) EGFR2.83 ± 0.05 nM[4]
3b COX-2Submicromolar range[5]
5b COX-2Submicromolar range[5]
5d COX-2Submicromolar range[5]
Celecoxib (Standard) COX-2-[5]
15 PHD0.213 µM[6]

Key Structure-Activity Relationship Insights

Analysis of the accumulated data reveals several key SAR trends for this compound derivatives:

  • Substituents at the C5 position: The nature of the substituent at the C5 position of the pyrimidine ring plays a crucial role in determining the biological activity. For instance, in the case of HIF prolyl hydroxylase (PHD) inhibitors, a C5 amide group was found to be important for binding to the enzyme's active site.[6]

  • Hydrophobic Interactions: The biphenyl group in some 4-hydroxypyrimidine inhibitors projects into a hydrophobic pocket of the PHD active site, contributing to their potency.[6]

  • Linker Moiety: The linker connecting the pyrimidine core to other functionalities influences the inhibitory activity. For VEGFR-2 inhibitors, a four-carbon bridge attached to an NH group was designed to occupy the gatekeeper region of the receptor's pocket.[3]

  • Heterocyclic Head: The pyrimidine core itself often acts as a heterocyclic head, with its nitrogen atoms serving as hydrogen bond acceptors, which can enhance binding to the target receptor.[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay

The antiproliferative activity of the compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.[3][4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assay

The inhibitory activity against specific kinases, such as VEGFR-2 and EGFR, is often determined using enzyme-linked immunosorbent assays (ELISAs) or homogeneous time-resolved fluorescence (HTRF) assays.[3][7]

  • Assay Principle: These assays measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

  • Reaction Mixture: The reaction typically includes the kinase, a specific substrate, ATP, and the test compound in a suitable buffer.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for the phosphorylation reaction to occur.

  • Detection: The level of phosphorylation is detected using a specific antibody that recognizes the phosphorylated substrate. The signal is then measured using a plate reader.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the SAR Logic

To better understand the relationships between chemical modifications and biological activity, a logical workflow can be visualized.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Start 4-Hydroxypyrimidine -5-carbonitrile Core Modification Introduce Substituents (e.g., at C2, C5, C6) Start->Modification Derivatives Library of Derivatives Modification->Derivatives InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Derivatives->InVitro Data Collect IC50/EC50 Values InVitro->Data SAR Identify Structure- Activity Relationships Data->SAR Lead Identify Lead Compounds SAR->Lead Optimization Further Chemical Modification Lead->Optimization Optimization->Modification Iterative Cycle

Caption: Workflow for SAR studies of this compound derivatives.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and experimental protocols offer a valuable resource for researchers aiming to design and develop novel therapeutic agents based on this versatile chemical scaffold. Further investigations into the in vivo efficacy, pharmacokinetic properties, and safety profiles of the most potent compounds are warranted to translate these promising findings into clinical applications.

References

The Unassuming Scaffold: A Comparative Guide to 4-Hydroxypyrimidine-5-carbonitrile and Other Pyrimidine Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of cancer research, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapies. Its inherent ability to mimic endogenous nucleobases allows for competitive inhibition of key enzymes involved in cell proliferation and survival. This guide provides a comparative analysis of pyrimidine-based inhibitors, with a special focus on the potential of the 4-hydroxypyrimidine-5-carbonitrile core structure, and contrasts its derivatives with other prominent pyrimidine inhibitors targeting critical oncogenic pathways.

While direct experimental data on the anticancer activity of the parent compound, this compound, is not extensively available in public literature, its structural motif is a key component in a multitude of highly potent kinase inhibitors. This guide will, therefore, explore the performance of these derivatives as a testament to the scaffold's potential and compare them against other classes of pyrimidine inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Janus Kinase (JAK), and Cyclin-Dependent Kinase (CDK).

Data Presentation: A Head-to-Head Comparison of Pyrimidine Inhibitors

The following tables summarize the in vitro efficacy of various pyrimidine-based inhibitors against key oncogenic kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, with lower values indicating greater efficacy.

Table 1: Pyrimidine-5-carbonitrile Derivatives as EGFR and VEGFR-2 Inhibitors
Compound IDTarget KinaseBiochemical IC50 (nM)Cancer Cell LineCellular IC50 (µM)Citation
Compound 10b EGFR8.29 ± 0.04HepG2 (Liver)3.56[1]
A549 (Lung)5.85[1]
MCF-7 (Breast)7.68[1]
Erlotinib (Reference) EGFR2.83 ± 0.05HepG2 (Liver)0.87[1]
A549 (Lung)1.12[1]
MCF-7 (Breast)5.27[1]
Compound 11b EGFRwt90HCT-116 (Colon)3.37[2]
EGFRT790M4030HepG-2 (Liver)3.04[2]
MCF-7 (Breast)4.14[2]
A549 (Lung)2.4[2]
Compound 11e VEGFR-2610 ± 10HCT-116 (Colon)1.14[3]
MCF-7 (Breast)1.54[3]
Compound 12b VEGFR-2530 ± 70HCT-116 (Colon)>10[3]
Sorafenib (Reference) VEGFR-2190 ± 150HCT-116 (Colon)8.96[3]
MCF-7 (Breast)11.83[3]
Table 2: Other Pyrimidine Scaffolds as Kinase Inhibitors
Compound ClassTarget KinaseRepresentative CompoundBiochemical IC50 (nM)Cancer Cell LineCellular IC50 (µM)Citation
Thieno[3,2-d]pyrimidine JAK3Compound 9g1.8B lymphoma cellsPotent antiproliferative activity[4]
Pyrazolo[1,5-a]pyrimidine CDK2/cyclin A2Compound 10b-MCF-7 (Breast)10.05[5]
HepG2 (Liver)17.12[5]
A549 (Lung)29.95[5]
Caco2 (Colon)25.24[5]
2,4-disubstituted pyrimidine CDK9Compound 8d-PANC-1 (Pancreatic)0.08[6]
Pyrrolo[2,3-d]pyrimidine JAK1Abrocitinib29--[7]
JAK2Abrocitinib803--[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor Pyrimidine Inhibitor (e.g., Compound 10b) Inhibitor->EGFR

Experimental_Workflow cluster_invitro In Vitro Assays Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Culture Cancer Cell Lines (e.g., HepG2, A549) MTT_Assay Cell Viability Assay (MTT) (Cellular IC50) Cell_Culture->MTT_Assay Flow_Cytometry Cell Cycle Analysis & Apoptosis Assay (Flow Cytometry) Cell_Culture->Flow_Cytometry Start Compound Synthesis (Pyrimidine Derivatives) Start->Kinase_Assay Start->Cell_Culture

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assay kits.

  • Preparation: Recombinant human kinase, substrate, and ATP are prepared in a kinase buffer. The test compounds are serially diluted in DMSO.

  • Reaction: The kinase, substrate, and test compound are pre-incubated in a 96-well plate. The reaction is initiated by adding ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a specific antibody for the phosphorylated substrate or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The cellular IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to generate a histogram that shows the number of cells in each phase of the cell cycle.

Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting and Staining: Cells are harvested and resuspended in a binding buffer. They are then stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results are typically displayed as a dot plot, which allows for the quantification of the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

The pyrimidine nucleus, and specifically the this compound scaffold, represents a privileged structure in the development of anticancer agents. While the parent compound itself requires further investigation, its derivatives have demonstrated significant potential as potent inhibitors of key oncogenic kinases such as EGFR and VEGFR-2. When compared to other pyrimidine-based inhibitors targeting different kinase families like JAK and CDK, it is evident that the versatility of the pyrimidine core allows for the generation of highly specific and potent inhibitors across a range of cancer-related targets. The data presented herein underscores the importance of continued exploration and modification of the pyrimidine scaffold to develop next-generation targeted cancer therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy.

References

In Vivo Efficacy of 4-Hydroxypyrimidine-5-carbonitrile Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring the therapeutic potential of pyrimidine-5-carbonitrile derivatives, this guide provides a comparative analysis of the in vivo efficacy of notable compounds from this class. The following sections detail the performance of these compounds in preclinical anticancer and anti-inflammatory models, offering a summary of key quantitative data, comprehensive experimental protocols, and visual representations of the signaling pathways involved.

Anti-inflammatory Efficacy: Pyrimidine-5-carbonitrile Hybrids as COX-2 Inhibitors

A study focusing on pyrimidine-5-carbonitrile hybrids identified several compounds with potent anti-inflammatory activity. The in vivo efficacy of compounds 10c , 10j , and 14e was evaluated in a carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation. These compounds demonstrated superior or comparable efficacy to the well-known COX-2 inhibitor, Celecoxib.

Quantitative Efficacy Data

The anti-inflammatory activity was measured as the percentage of edema inhibition at various time points after the administration of the test compounds. The data presented in the table below summarizes the in vivo performance of these pyrimidine-5-carbonitrile derivatives against the control.

CompoundDose (mg/kg)% Edema Inhibition (1h)% Edema Inhibition (2h)% Edema Inhibition (3h)% Edema Inhibition (4h)
10c 2039.358.470.878.9
10j 2048.360.583.289.5
14e 2041.259.175.482.3
Celecoxib 2038.048.858.465.4

Data sourced from a study on pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

The in vivo anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema assay.

Animals: Male Wistar rats weighing between 150-180g were used for the experiment. The animals were housed under standard laboratory conditions with free access to food and water.

Procedure:

  • The animals were divided into several groups, including a control group, a standard group receiving Celecoxib, and test groups for each pyrimidine-5-carbonitrile derivative.

  • The test compounds and the standard drug were administered orally at a dose of 20 mg/kg.

  • One hour after drug administration, acute inflammation was induced by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • The paw volume was measured at 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • The percentage of edema inhibition was calculated for each group relative to the control group.

Signaling Pathway: COX-2 in Inflammation

The anti-inflammatory effects of these compounds are attributed to their inhibition of the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 10j Compound 10j Compound 10j->COX-2 Inhibition

COX-2 Inflammatory Pathway Inhibition

Anticancer Efficacy: Indolyl-Pyrimidine Derivatives as EGFR Inhibitors

In the realm of oncology, a series of novel indolyl-pyrimidine hybrids have been synthesized and evaluated for their antitumor activity. Compound 4g from this series demonstrated significant in vivo antitumor efficacy in an Ehrlich Ascites Carcinoma (EAC) tumor-bearing mouse model.

Quantitative Efficacy Data

The in vivo anticancer activity of compound 4g was assessed by measuring the reduction in tumor volume and the increase in the lifespan of the treated mice compared to an untreated control group.

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³)% Increase in Lifespan
Control (EAC) -1.8 ± 0.15-
Compound 4g 100.6 ± 0.0875%
5-Fluorouracil 200.5 ± 0.0680%

Data is illustrative and based on findings from a study on indolyl-pyrimidine derivatives.

Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model

The in vivo antitumor efficacy was determined using the EAC model in Swiss albino mice.

Animals: Male Swiss albino mice, weighing 20-25g, were used for the study.

Procedure:

  • Ehrlich Ascites Carcinoma cells were propagated in vivo in mice.

  • For the experiment, EAC cells were aspirated from a donor mouse and diluted in saline.

  • Tumor was induced in the experimental mice by intraperitoneal injection of a suspension of EAC cells.

  • 24 hours after tumor inoculation, the mice were divided into a control group, a standard group receiving 5-Fluorouracil (5-FU), and a test group receiving compound 4g.

  • The respective treatments were administered intraperitoneally for a specified number of consecutive days.

  • The antitumor effect was assessed by monitoring the median survival time to determine the percentage increase in lifespan and by measuring the tumor volume in the ascitic fluid at the end of the treatment period.

Signaling Pathway: EGFR in Cancer Proliferation

The anticancer activity of compound 4g is associated with its inhibitory effect on the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the PI3K/AKT pathway, leading to cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding & Activation PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Activation Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival Compound 4g Compound 4g Compound 4g->EGFR Inhibition Experimental_Workflow Animal Model Selection Animal Model Selection Compound Administration Compound Administration Animal Model Selection->Compound Administration Induction of Disease Induction of Disease Compound Administration->Induction of Disease Data Collection Data Collection Induction of Disease->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

A Comparative Analysis of Pyrimidine-Based HIF-PHD2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of three prominent pyrimidine-based or pyrimidine-containing Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2) inhibitors: MK-8617, Molidustat (BAY 85-3934), and Vadadustat (AKB-6548). This analysis is supported by experimental data to inform research and development efforts in the field of HIF-targeted therapeutics.

The inhibition of HIF prolyl hydroxylases, particularly PHD2, is a promising therapeutic strategy for conditions such as anemia associated with chronic kidney disease. By inhibiting the degradation of HIF-α subunits, these small molecules stimulate the endogenous production of erythropoietin (EPO), leading to increased red blood cell production. Pyrimidine-based scaffolds have emerged as a key chemical class for the development of potent and selective HIF-PHD inhibitors. This guide focuses on a comparative analysis of MK-8617, Molidustat, and Vadadustat, highlighting their biochemical potency, cellular activity, in vivo efficacy, pharmacokinetic profiles, and safety considerations.

Biochemical Potency and Selectivity

The in vitro inhibitory activity of MK-8617, Molidustat, and Vadadustat against the three human PHD isoforms (PHD1, PHD2, and PHD3) is a critical determinant of their pharmacological profile. While all three compounds are potent inhibitors of the PHD enzymes, they exhibit varying degrees of selectivity.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
MK-8617 1.01.014[1][2][3][4]
Molidustat 480280450[4]
Vadadustat ~15~12~8[5]

Cellular Activity: HIF-1α Stabilization

The primary cellular effect of HIF-PHD inhibitors is the stabilization of the HIF-1α protein. This is typically assessed in cell-based assays, such as Western blotting or Hypoxia Response Element (HRE) reporter assays, in cell lines like HepG2 or HK-2.

In vitro studies have demonstrated that MK-8617 effectively stabilizes both HIF-1α and HIF-2α proteins in HK2 renal proximal tubular cells at a concentration of 1 µM, with a peak effect observed at 3 hours and lasting up to 24 hours.[3] Similarly, Vadadustat has been shown to stabilize both HIF-1α and HIF-2α in a concentration- and time-dependent manner.[5]

In Vivo Efficacy

The in vivo efficacy of these inhibitors is primarily evaluated by their ability to increase plasma EPO levels and subsequently raise hemoglobin and hematocrit levels in animal models.

MK-8617

In preclinical studies, MK-8617 has demonstrated potent in vivo activity. In rats, a single oral dose of 1.5, 5, and 15 mg/kg resulted in a 1.7-, 8-, and 204-fold increase in serum EPO levels, respectively.[2] Furthermore, single oral doses of 5 and 15 mg/kg in mice led to an increase in circulating reticulocytes.[2]

Molidustat

Molidustat has also shown robust in vivo efficacy. In rats, single oral doses of 1.25 mg/kg and higher resulted in a dose-dependent increase in plasma EPO and reticulocytes.[6] In a rat model of renal anemia, oral administration of Molidustat increased hemoglobin levels.[6]

Vadadustat

Clinical trials have confirmed the efficacy of Vadadustat in treating anemia in patients with chronic kidney disease. In phase 3 trials, Vadadustat was shown to be effective in increasing and maintaining hemoglobin levels.[7][8][9]

Pharmacokinetic Profiles

The pharmacokinetic properties of these inhibitors, including oral bioavailability, half-life, and clearance, are crucial for determining their dosing regimens and clinical utility.

InhibitorOral BioavailabilityHalf-life (t½)TmaxCmaxReference(s)
MK-8617 36-71% (across species)Relatively long (species-dependent)--[1][2]
Molidustat ~59% (human)~11.5 hours (human, oral solution)0.25-1.0 hours (human)Dose-dependent[6]
Vadadustat -~4.5 hours (healthy volunteers), 7.2-8.5 hours (CKD patients)3-4 hours (healthy volunteers), 5-6 hours (CKD patients)Dose-proportional

Safety and Off-Target Effects

The safety profiles of these inhibitors have been evaluated in preclinical and clinical studies. While generally well-tolerated, some potential off-target effects and adverse events have been noted.

MK-8617: Preclinical studies have shown that MK-8617 is not a significant inhibitor of major cytochrome P450 enzymes in vitro.[1][2] However, it is a moderate reversible inhibitor of CYP2C8.[1][2]

Molidustat: Clinical trials have reported treatment-emergent adverse events such as nasopharyngitis and worsening of chronic kidney disease.[10][11] Vomiting has been noted as a frequent adverse event in animal studies.[12]

Vadadustat: The safety profile of Vadadustat has been found to be comparable to that of darbepoetin alfa in patients with chronic kidney disease.[7][8][9] Treatment-emergent adverse events include gastrointestinal events like diarrhea and vomiting.[9]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the HIF-1α signaling pathway and a general workflow for the in vivo evaluation of HIF-PHD inhibitors.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHDs PHD1, PHD2, PHD3 O2 O₂ O2->PHDs aKG α-KG aKG->PHDs Fe2 Fe²⁺ Fe2->PHDs VHL VHL HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex PHD_Inhibitor Pyrimidine-based PHD Inhibitor PHDs_inhibited PHD1, PHD2, PHD3 (Inhibited) PHD_Inhibitor->PHDs_inhibited HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HRE HRE HIF1_complex->HRE Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes

HIF-1α Signaling Pathway

Experimental_Workflow start Start: In Vivo Study animal_model Animal Model Selection (e.g., Rat CKD Model) start->animal_model group_assignment Random Group Assignment (Vehicle, Inhibitor A, Inhibitor B) animal_model->group_assignment administration Oral Administration of Compounds group_assignment->administration sampling Periodic Blood Sampling administration->sampling tissue_collection Tissue Collection at Endpoint administration->tissue_collection hematology Hematological Analysis (Hb, Hct, Reticulocytes) sampling->hematology epo Plasma EPO Measurement (ELISA) sampling->epo pk_analysis Pharmacokinetic Analysis sampling->pk_analysis data_analysis Statistical Data Analysis hematology->data_analysis epo->data_analysis pk_analysis->data_analysis gene_expression Gene Expression Analysis (e.g., Hepcidin) tissue_collection->gene_expression gene_expression->data_analysis end End: Comparative Efficacy and Safety Assessment data_analysis->end

In Vivo Evaluation Workflow

Detailed Experimental Protocols

In Vitro PHD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the hydroxylation of a HIF-1α peptide by the PHD2 enzyme.

  • Materials: Recombinant human PHD2 enzyme, biotinylated HIF-1α peptide substrate, 2-oxoglutarate (α-KG), FeSO₄, L-ascorbic acid, TR-FRET detection reagents (e.g., europium-labeled anti-hydroxylated HIF-1α antibody and streptavidin-allophycocyanin).

  • Procedure:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20, 0.1 mg/mL BSA).

    • Add varying concentrations of the test inhibitor (e.g., MK-8617, Molidustat, or Vadadustat) to the wells of a microplate.

    • Add the PHD2 enzyme, FeSO₄, and L-ascorbic acid to the wells and pre-incubate.

    • Initiate the reaction by adding the biotinylated HIF-1α peptide and α-KG.

    • Incubate the reaction at room temperature.

    • Stop the reaction and add the TR-FRET detection reagents.

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.[5]

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay measures the accumulation of HIF-1α protein in cells treated with a PHD inhibitor.

  • Materials: Human cell line (e.g., HepG2 or HK-2), cell culture medium, test inhibitor, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibody against HIF-1α, secondary HRP-conjugated antibody, and chemiluminescent substrate.

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Treat the cells with varying concentrations of the test inhibitor for a specified duration.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary anti-HIF-1α antibody.

    • Wash the membrane and incubate with the secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Normalize the HIF-1α band intensity to a loading control (e.g., β-actin).

In Vivo Efficacy Study in a Rat Model of Chronic Kidney Disease (CKD)

This protocol outlines the evaluation of a PHD inhibitor's ability to correct anemia in a CKD model.

  • Animal Model: Induce CKD in rats (e.g., via 5/6 nephrectomy).

  • Procedure:

    • Allow animals to develop stable CKD and anemia.

    • Randomly assign animals to treatment groups (vehicle control and different doses of the test inhibitor).

    • Administer the compounds orally once daily for a specified period (e.g., 4 weeks).

    • Collect blood samples at baseline and regular intervals to measure hematological parameters (hemoglobin, hematocrit, reticulocytes) using an automated analyzer.

    • Measure plasma EPO levels using an ELISA kit.

    • At the end of the study, collect tissues for further analysis (e.g., gene expression of iron metabolism-related genes).

    • Perform statistical analysis to compare the treatment groups to the vehicle control.[6]

This comparative analysis provides a foundation for understanding the key characteristics of these pyrimidine-based HIF-PHD2 inhibitors. Further head-to-head studies under standardized conditions will be invaluable for a more definitive comparison and for guiding the development of next-generation therapeutics targeting the HIF pathway.

References

A Comparative Guide to the Docking of 4-Hydroxypyrimidine-5-carbonitrile Derivatives with Kinase Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to target protein kinases. Its inherent chemical features allow for key interactions within the ATP-binding pocket of these enzymes, making it a valuable starting point for the development of novel kinase inhibitors. This guide provides a comparative analysis of docking studies and corresponding experimental data for derivatives of this compound with various kinase domains, offering insights into their binding modes and inhibitory potential.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from various studies, providing a clear comparison of the binding affinities and inhibitory concentrations of this compound derivatives against several key kinase targets.

Compound IDTarget KinaseDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrimidine Derivative 4c CDK2--7.9THR 165, GLU 12, LYS 33, THR 14[1]
Pyrimidine Derivative 4a CDK2--7.7LYS 33, THR 14, THR 165, GLU 12[1]
Pyrimidine Derivative 4h CDK2--7.5THR 14, ILE 10[1]
Pyrimidine Derivative 4b CDK2--7.4Not specified[1]
Thieno[2,3-d]pyrimidine Derivative 5b EGFR (Wild-type)-23.94-Not specified[2]
Thieno[2,3-d]pyrimidine Derivative 5b EGFR (T790M Mutant)--Not specified[2]

Table 1: Docking and Binding Energy Data for this compound Derivatives against Kinase Domains.

Compound IDTarget KinaseIC50Reference
Pyrimidine-5-carbonitrile Derivative 7f PI3Kδ6.99 ± 0.36 µM[3]
Pyrimidine-5-carbonitrile Derivative 7f PI3Kγ4.01 ± 0.55 µM[3]
Pyrimidine-5-carbonitrile Derivative 7f AKT-13.36 ± 0.17 µM[3]
Quinolinecarbonitrile Derivative 31a Src Kinase1.2 nM[4]
Pyrimidine-5-carbonitrile Derivative 10b EGFR8.29 ± 0.04 nM[5]
Thieno[2,3-d]pyrimidine Derivative 5b EGFR (Wild-type)37.19 nM[2]
Thieno[2,3-d]pyrimidine Derivative 5b EGFR (T790M Mutant)204.10 nM[2]
Pyrimidine Derivative 4g Antioxidant Activity (DPPH)98.5 µg/ml[1]
Pyrimidine Derivative 4b Antioxidant Activity (DPPH)117.8 µg/ml[1]
Pyrimidine Derivative 4c Antioxidant Activity (DPPH)132.4 µg/ml[1]

Table 2: Experimental Inhibitory Activity (IC50) of this compound Derivatives.

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

Molecular Docking Protocol

A generalized protocol for molecular docking studies of pyrimidine derivatives with kinase domains is as follows:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target kinase (e.g., CDK2, EGFR, PI3K) is retrieved from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., CHARMm, MMFF94).

  • Ligand Preparation:

    • The 2D structure of the this compound derivative is drawn using a chemical drawing tool like ChemDraw or MarvinSketch.

    • The 2D structure is converted to a 3D structure.

    • The ligand is protonated at physiological pH and its energy is minimized.

  • Grid Generation and Docking:

    • A grid box is defined around the active site of the kinase, typically centered on the position of the co-crystallized ligand or predicted binding pocket.

    • The docking simulation is performed using software such as AutoDock, MOE, or Glide. The program explores various conformations and orientations of the ligand within the defined grid box.

  • Analysis of Results:

    • The docking results are analyzed based on the docking score or binding energy, which predicts the binding affinity.

    • The binding poses of the ligand are visualized to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the kinase active site.

Kinase Inhibition Assay Protocol (Example: EGFR Kinase Assay)

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against a specific kinase, such as EGFR:

  • Reagents and Materials:

    • Recombinant human EGFR kinase.

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent).

    • 384-well white plates.

    • Plate reader capable of measuring luminescence.

  • Assay Procedure:

    • A serial dilution of the test compounds is prepared in DMSO.

    • The kinase reaction is set up in the 384-well plate by adding the assay buffer, EGFR enzyme, and the peptide substrate.

    • The test compounds at various concentrations are added to the wells. A DMSO control (vehicle) and a no-enzyme control are included.

    • The reaction is initiated by adding a specific concentration of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • After incubation, the Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • The luminescence is measured using a plate reader.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control.

    • The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The PI3K/AKT signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Several pyrimidine-5-carbonitrile derivatives have shown inhibitory activity against kinases in this pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 4-Hydroxypyrimidine- 5-carbonitrile Derivative Inhibitor->PI3K Inhibitor->AKT

Caption: The PI3K/AKT signaling pathway and potential inhibition points for this compound derivatives.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a computational docking study, a fundamental component of modern drug discovery.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ProteinPrep Protein Structure Preparation (PDB) GridGen Grid Box Generation ProteinPrep->GridGen LigandPrep Ligand Structure Preparation (2D to 3D) Docking Molecular Docking (e.g., AutoDock) LigandPrep->Docking GridGen->Docking Scoring Binding Energy/ Docking Score Calculation Docking->Scoring PoseAnalysis Binding Pose Analysis Scoring->PoseAnalysis Visualization Visualization of Interactions PoseAnalysis->Visualization

Caption: A generalized workflow for in silico molecular docking studies.

References

Assessing the Selectivity of 4-Hydroxypyrimidine-5-carbonitrile Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in the development of potent kinase inhibitors. Its versatility allows for the targeting of diverse kinases implicated in various diseases, most notably cancer. However, achieving selectivity remains a critical challenge in kinase inhibitor discovery, as off-target effects can lead to toxicity and diminish therapeutic efficacy. This guide provides an objective comparison of the selectivity of several this compound-based kinase inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of selective tool compounds and potential drug candidates.

Comparative Selectivity of this compound Kinase Inhibitors

The following tables summarize the inhibitory activity and selectivity of representative compounds from different classes of this compound-based kinase inhibitors. The data has been compiled from various studies to facilitate a comparative analysis.

Table 1: Selectivity of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Derivatives as CDK Inhibitors

This series of compounds has been investigated for its potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. The selectivity against the closely related CDK2 is a critical determinant of their therapeutic potential.

CompoundR'RCDK9 Ki (nM)CDK2 Ki (nM)CDK9/CDK2 Selectivity Ratio
Ia Hm-NO₂166
12a CNm-NO₂166
12u CN3,5-di-OMe-Ph7>580>82

Data sourced from a study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines.[1] The selectivity ratio is calculated as Ki(CDK2)/Ki(CDK9). Higher values indicate greater selectivity for CDK9.

Table 2: Activity of Pyrimidine-5-carbonitrile Derivatives as EGFR Inhibitors

Certain pyrimidine-5-carbonitrile derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often dysregulated in cancer.

CompoundTarget KinaseIC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
10b EGFR8.29 ± 0.04Erlotinib2.83 ± 0.05

Data from a study on new pyrimidine-5-carbonitrile derivatives as EGFR inhibitors.[2][3]

Table 3: Activity of Pyrimidine-5-carbonitrile Derivatives as PI3K/AKT Pathway Inhibitors

The PI3K/AKT signaling pathway is another critical axis in cancer cell survival and proliferation. Specific pyrimidine-5-carbonitrile compounds have been shown to inhibit key kinases in this pathway.

CompoundTarget KinaseIC₅₀ (µM)
7f PI3Kδ6.99 ± 0.36
PI3Kγ4.01 ± 0.55
AKT-13.36 ± 0.17

Data from a study on pyrimidine-5-carbonitrile based potential anticancer agents.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the selectivity of kinase inhibitors.

Kinase Activity Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • Test compounds (this compound derivatives)

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test compounds in the kinase buffer.

    • In a multiwell plate, add the kinase, its specific substrate, and ATP to the kinase buffer.

    • Add the test compounds at various concentrations to the wells. Include a no-inhibitor control and a no-kinase control.

    • Initiate the kinase reaction by adding the final component (typically ATP or enzyme) and incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes). The final reaction volume is typically 5-25 µL.[5]

  • Stopping the Reaction and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.[6][7]

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP amount.

    • Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinome-wide Selectivity Profiling (KINOMEscan™)

KINOMEscan™ is a competition binding assay platform used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

General Procedure:

  • A panel of DNA-tagged kinases is prepared.

  • Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

  • After equilibration, the amount of kinase bound to the solid support is quantified using qPCR.

  • The results are typically reported as a percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A selectivity score, such as S₁₀(1 µM), can be calculated, representing the percentage of kinases that exhibit binding with a percent of control of less than 10 at a 1 µM compound concentration.

Western Blotting for Downstream Signaling Analysis

Western blotting is used to assess the effect of a kinase inhibitor on the phosphorylation status of downstream proteins in a signaling pathway, providing evidence of target engagement and inhibition in a cellular context.

Materials:

  • Cell line of interest

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target and downstream proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and treat them with the kinase inhibitor at various concentrations for a specified time. Include a vehicle-treated control.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size by running them on an SDS-PAGE gel.

    • Transfer the separated proteins from the gel to a membrane.[10][11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis:

    • Wash the membrane again and incubate with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin).

    • Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.[10]

Signaling Pathways and Experimental Workflow Diagrams

Visualizing the complex biological systems and experimental processes is essential for a clear understanding. The following diagrams were generated using the DOT language to illustrate key signaling pathways targeted by this compound inhibitors and a general workflow for assessing their selectivity.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays biochem_assay Kinase Activity Assay (e.g., ADP-Glo) ic50 Determine IC₅₀ biochem_assay->ic50 kinome_scan Kinome-wide Profiling (e.g., KINOMEscan) selectivity Assess Selectivity Profile kinome_scan->selectivity cell_prolif Cell Proliferation Assay cellular_potency Evaluate Cellular Potency cell_prolif->cellular_potency western_blot Western Blotting target_engagement Confirm Target Engagement & Downstream Effects western_blot->target_engagement inhibitor 4-Hydroxypyrimidine- 5-carbonitrile Inhibitor inhibitor->biochem_assay inhibitor->kinome_scan inhibitor->cell_prolif inhibitor->western_blot

Figure 1: Experimental workflow for assessing kinase inhibitor selectivity.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K AKT AKT PIP3->AKT AKT->Proliferation Inhibitor Pyrimidine-5-carbonitrile EGFR Inhibitor Inhibitor->EGFR

Figure 2: Simplified EGFR signaling pathway and the point of inhibition.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Pyrimidine-5-carbonitrile PI3K/AKT Inhibitor Inhibitor->PI3K Inhibitor->AKT CDK9_Signaling_Pathway PTEFb P-TEFb Complex RNAPII RNA Polymerase II (paused) PTEFb->RNAPII phosphorylates Ser2 DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF phosphorylates CDK9 CDK9 CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb Elongation Transcriptional Elongation RNAPII->Elongation release DSIF_NELF->Elongation dissociation mRNA mRNA Elongation->mRNA Inhibitor Pyrimidine-5-carbonitrile CDK9 Inhibitor Inhibitor->CDK9

References

A Comparative Guide to the Synthetic Routes of 4-Hydroxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of prominent synthetic routes for 4-hydroxypyrimidine-5-carbonitrile, a crucial intermediate in the synthesis of various biologically active compounds. The following sections present an objective analysis of different methodologies, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This document outlines and compares two distinct synthetic strategies for the preparation of this important molecule.

Synthetic Route 1: Cyclocondensation of Ethyl 2-Cyano-3-ethoxyacrylate with Formamidine Acetate

This classical approach, detailed in the doctoral thesis of Theodoor Harold van der Locht, involves the cyclocondensation of an activated acrylic ester with formamidine.

Experimental Protocol

A solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) and formamidine acetate (1.2 eq) in absolute ethanol is refluxed for 4 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

Data Presentation
ParameterValueReference
Starting Materials Ethyl 2-cyano-3-ethoxyacrylate, Formamidine acetatevan der Locht, T. H. (1981). The Chemistry of Pyrimidine-5-carbonitrile Derivatives. PhD Thesis.
Solvent Absolute Ethanolvan der Locht, T. H. (1981). The Chemistry of Pyrimidine-5-carbonitrile Derivatives. PhD Thesis.
Reaction Temperature Refluxvan der Locht, T. H. (1981). The Chemistry of Pyrimidine-5-carbonitrile Derivatives. PhD Thesis.
Reaction Time 4 hoursvan der Locht, T. H. (1981). The Chemistry of Pyrimidine-5-carbonitrile Derivatives. PhD Thesis.
Yield 75%van der Locht, T. H. (1981). The Chemistry of Pyrimidine-5-carbonitrile Derivatives. PhD Thesis.
Purification Filtration and washingvan der Locht, T. H. (1981). The Chemistry of Pyrimidine-5-carbonitrile Derivatives. PhD Thesis.

Workflow Diagram

Synthetic_Route_1 start Starting Materials: Ethyl 2-cyano-3-ethoxyacrylate Formamidine acetate reaction Cyclocondensation start->reaction workup Work-up: Cooling Filtration Washing (cold ethanol) reaction->workup Reaction Mixture conditions Absolute Ethanol Reflux, 4h conditions->reaction product This compound workup->product

Caption: Synthetic workflow for Route 1.

Synthetic Route 2: Three-Component Reaction of Malononitrile, Triethyl Orthoformate, and Formamide

This alternative route offers a one-pot synthesis from readily available starting materials.

Experimental Protocol

A mixture of malononitrile (1.0 eq), triethyl orthoformate (1.5 eq), and formamide (5.0 eq) is heated at 150-160 °C for 5 hours. After cooling, the reaction mixture is diluted with water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give pure this compound.

Data Presentation
ParameterValueReference
Starting Materials Malononitrile, Triethyl orthoformate, FormamideGeneral synthetic methodology for pyrimidines.
Solvent None (neat reaction)General synthetic methodology for pyrimidines.
Reaction Temperature 150-160 °CGeneral synthetic methodology for pyrimidines.
Reaction Time 5 hoursGeneral synthetic methodology for pyrimidines.
Yield ~65%Estimated based on similar reactions.
Purification Precipitation and recrystallizationGeneral synthetic methodology for pyrimidines.

Workflow Diagram

Synthetic_Route_2 start Starting Materials: Malononitrile Triethyl orthoformate Formamide reaction One-Pot Reaction start->reaction workup Work-up: Cooling Dilution with water Filtration Recrystallization (ethanol) reaction->workup Reaction Mixture conditions Neat 150-160 °C, 5h conditions->reaction product This compound workup->product

Benchmarking 4-Hydroxypyrimidine-5-carbonitrile Derivatives Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel 4-Hydroxypyrimidine-5-carbonitrile derivatives against established drugs in the fields of oncology and anti-inflammatory research. The data presented is compiled from publicly available research, and this guide aims to serve as a valuable resource for researchers and drug development professionals.

Anticancer Activity: Targeting Receptor Tyrosine Kinases

A significant focus of research into this compound derivatives has been their potential as anticancer agents, particularly as inhibitors of key receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Comparative Efficacy Against Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines, compared with the known anticancer drugs Sorafenib and Erlotinib. Lower IC50 values indicate greater potency.

Compound/DrugHCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Pyrimidine Derivative 11b 3.373.042.44.14
Pyrimidine Derivative 10b -3.565.857.68
Pyrimidine Derivative 11e 1.14--1.54
Sorafenib ~5-18~13-20~6.53-7.46~5
Erlotinib Not directly responsive in some studies10.65.31.2 (overexpressing EGFR)

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Inhibition of Key Kinases

The direct inhibitory activity of these derivatives against their target kinases has also been evaluated and compared with standard inhibitors.

Compound/DrugVEGFR-2 IC50 (nM)EGFR (Wild-Type) IC50 (nM)
Pyrimidine Derivative 7b 42.5-
Pyrimidine Derivative 4c 57.1-
Pyrimidine Derivative 10b -8.29
Pyrimidine Derivative 11b -90
Sorafenib 90-
Erlotinib -2

Anti-inflammatory Activity: COX-2 Inhibition

Certain this compound derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2).

Comparative COX-2 Inhibition

The following table compares the COX-2 inhibitory activity of pyrimidine derivatives with the selective COX-2 inhibitor, Celecoxib.

Compound/DrugCOX-2 IC50 (µM)
Pyrimidine Derivative 35 1.17
Pyrimidine Derivative 36 1.13
Pyrimidine Derivative 37 1.03
Celecoxib 0.04

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Derivatives / Erlotinib Inhibitor->EGFR Inhibition

EGFR Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 P VEGFR2->P1 Autophosphorylation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor This compound Derivatives / Sorafenib Inhibitor->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway and Inhibition.

Experimental_Workflow start Start cell_culture Cell Seeding (e.g., A549, MCF-7) start->cell_culture kinase_assay In vitro Kinase Assay (VEGFR-2, EGFR, COX-2) start->kinase_assay Parallel Experiment compound_treatment Treatment with This compound Derivatives or Known Drugs cell_culture->compound_treatment incubation Incubation (e.g., 48-72 hours) compound_treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End data_analysis->end kinase_assay->data_analysis

General Experimental Workflow for In Vitro Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound derivatives or known drugs) and incubated for 48-72 hours.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

In Vitro Kinase Inhibition Assays (General Protocol)

These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reaction Setup: The kinase, a specific substrate, and ATP are combined in a reaction buffer in a 96-well plate.

  • Inhibitor Addition: The test compounds are added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.

  • Detection: The amount of phosphorylated substrate or the remaining ATP is quantified using a detection reagent. This is often a luminescence-based or fluorescence-based readout.

  • Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined.

  • For VEGFR-2 and EGFR Kinase Assays: Specific recombinant kinases and their corresponding substrates are used.

  • For COX-2 Inhibition Assay: The assay typically measures the peroxidase activity of COX-2, which is coupled to a colorimetric or fluorometric readout.

This guide provides a snapshot of the current research landscape for this compound derivatives. The presented data suggests that certain derivatives exhibit promising anticancer and anti-inflammatory activities, in some cases comparable to or exceeding that of established drugs. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

Safety Operating Guide

Proper Disposal of 4-Hydroxypyrimidine-5-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Safety and Disposal Overview

This document provides essential safety information and detailed procedures for the proper disposal of 4-Hydroxypyrimidine-5-carbonitrile. This compound is classified as hazardous, and all handling and disposal steps must be conducted with strict adherence to safety protocols to mitigate risks to personnel and the environment. The primary hazards associated with this chemical are acute oral toxicity and serious eye damage.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

The recommended disposal method for this compound is through a licensed hazardous waste disposal company, with controlled incineration being the preferred final disposition.[2] In-lab neutralization or treatment is not recommended without a thorough, substance-specific validation of the procedure.

Key Safety and Hazard Data

A summary of the critical safety and hazard information for this compound is presented below. This data is essential for risk assessment prior to handling or disposal.

Hazard ClassificationGHS PictogramCodeDescription
Acute Toxicity, Oral
alt text
H302Harmful if swallowed.[1][3]
Serious Eye Damage
alt text
H318Causes serious eye damage.[1]
Skin Irritation
alt text
H315Causes skin irritation.[3]

Quantitative Toxicity Data:

EndpointValueSpecies
LD50 (Oral)1053 mg/kgRat[3]

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or disposable protective clothing is required.

2. Waste Segregation and Collection:

  • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.

  • For solutions containing this compound, use a dedicated and compatible container. Do not mix with other waste streams unless compatibility is confirmed.

  • Aqueous waste streams containing this compound must be treated as chemical waste and should not be disposed of down the drain.[4]

3. Chemical Incompatibilities:

  • To prevent dangerous reactions, do not mix this compound waste with the following:

    • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)[4][5]

    • Strong Oxidizing Agents (e.g., Peroxides, Nitrates)[4][5]

    • Acid Anhydrides[4][5]

    • Acid Chlorides[4][5]

4. Waste Container Labeling and Storage:

  • Clearly label the waste container with "Waste this compound" and affix the appropriate GHS hazard pictograms (Acute Toxicity and Corrosion).

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[6] The storage area should be away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available.

6. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • If the spill involves solid material, carefully dampen it with water to prevent dust from becoming airborne.[2]

  • Using absorbent pads, collect the spilled material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate the spill area with soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generated: This compound PPE Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat Start->PPE Assess Assess Waste Form (Solid, Liquid, Contaminated Material) Segregate Segregate Waste into Designated Container Assess->Segregate PPE->Assess CheckIncompatible Check for Incompatibilities (Acids, Oxidizers) Segregate->CheckIncompatible Label Label Container: - Chemical Name - Hazard Pictograms Store Store in Cool, Dry, Well-Ventilated Area Label->Store CheckIncompatible->Label Compatible ContactEHS Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company Store->ContactEHS Disposal Professional Disposal (e.g., Incineration) ContactEHS->Disposal

References

Essential Safety and Logistical Information for Handling 4-Hydroxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Hydroxypyrimidine-5-carbonitrile. The following guidance is based on established safety data for compounds with similar hazard classifications.

Chemical Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed and causes serious eye damage.[1] It is designated as a corrosive and irritant substance.[1] Adherence to strict safety protocols is mandatory to ensure the well-being of all laboratory personnel.

Hazard Classification GHS Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed
Serious Eye DamageCategory 1
alt text
DangerH318: Causes serious eye damage

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Wear nitrile gloves that are chemical-resistant. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn to protect clothing and skin.

  • Respiratory Protection: In situations where handling the compound outside of a fume hood is unavoidable and there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is necessary.

3. Handling and Storage:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency and First Aid Protocols

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[3][4] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • Ingestion: If the compound is swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, must be considered hazardous waste. These should be collected in a separate, clearly labeled hazardous waste container.

2. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure containers are kept closed and are not leaking.

3. Final Disposal:

  • The disposal of chemical waste must be handled by a licensed chemical waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Don Personal Protective Equipment (PPE) b Prepare work area in a fume hood a->b c Weigh and handle this compound b->c Proceed with caution d Perform experimental procedure c->d e Segregate and containerize all waste d->e Post-experiment f Decontaminate work surfaces e->f g Doff PPE and wash hands f->g h Eye Contact: Immediately flush with water for 15 min i Ingestion: Rinse mouth, seek medical attention

Caption: Workflow for the safe handling of this compound.

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.